molecular formula C26H23ClFNO3 B15597717 Sch 58053-d4

Sch 58053-d4

货号: B15597717
分子量: 455.9 g/mol
InChI 键: DPZUDTYEZMUJDW-OCWYNTNWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sch 58053-d4 is a useful research compound. Its molecular formula is C26H23ClFNO3 and its molecular weight is 455.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C26H23ClFNO3

分子量

455.9 g/mol

IUPAC 名称

(1R)-7-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one

InChI

InChI=1S/C26H23ClFNO3/c27-19-5-3-18(4-6-19)26(32)15-13-25(14-16-26)23(17-1-11-22(30)12-2-17)29(24(25)31)21-9-7-20(28)8-10-21/h1-12,23,30,32H,13-16H2/t23-,25?,26?/m1/s1/i3D,4D,5D,6D

InChI 键

DPZUDTYEZMUJDW-OCWYNTNWSA-N

产品来源

United States

Foundational & Exploratory

What is the mechanism of action of Sch 58053-d4?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Sch 58261 (Deuterated variant: Sch 58053-d4)

Abstract

This document provides a comprehensive technical overview of the mechanism of action for Sch 58261. The compound referred to as this compound is a deuterated form of Sch 58261. Deuteration is a common modification in medicinal chemistry to alter pharmacokinetic properties without affecting the molecule's primary mechanism of action. Therefore, this guide focuses on the extensive data available for the parent compound, Sch 58261. Sch 58261 is a potent, highly selective, and competitive antagonist of the Adenosine (B11128) A2A receptor (A2AR). Its primary action is to block the signaling cascade initiated by the binding of endogenous adenosine to A2AR, a G-protein coupled receptor. This antagonism has significant implications in various physiological and pathological processes, particularly in neurodegenerative disorders and cancer immunotherapy.

Core Mechanism of Action: A2A Adenosine Receptor Antagonism

Sch 58261 functions as a competitive antagonist at the A2A adenosine receptor.[1] Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G-protein coupled receptors (GPCRs) that mediate the diverse effects of extracellular adenosine.[2] The A2A receptor, in particular, is coupled to the Gs family of G-proteins. Upon activation by an agonist (like adenosine), the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the CREB (cAMP response element-binding) protein.[2]

Sch 58261 competitively binds to the A2A receptor, preventing adenosine from binding and thereby inhibiting the entire downstream Gs/cAMP/PKA signaling cascade. This blockade is the foundational mechanism for its observed pharmacological effects.

Visualization of the Core Signaling Pathway

The following diagram illustrates the canonical A2A receptor signaling pathway and the inhibitory action of Sch 58261.

Sch58261_Mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC stimulates Adenosine Adenosine (Agonist) Adenosine->A2AR binds Sch58261 Sch 58261 (Antagonist) Sch58261->A2AR BLOCKS ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB activates Gene Gene Transcription CREB->Gene

Caption: Sch 58261 competitively antagonizes the A2A receptor, blocking adenosine-induced signaling.

Quantitative Pharmacological Data

The potency and selectivity of Sch 58261 have been extensively characterized through various binding and functional assays.

Binding Affinity and Functional Potency

The tables below summarize the key quantitative metrics for Sch 58261's interaction with the A2A receptor.

Table 1: Binding Affinity Constants

Parameter Species / System Value (nM) Reference(s)
Ki Rat A2A 1.3
Rat A2A 2.3 [3]
Bovine A2A 2.0 [3]
Human A2A (HEK293 cells) 0.6 [4]
Human A2A < 1.0 [5]
Kd Rat Striatal Membranes 0.70 [6]
Human Neutrophil Membranes 1.34 [7]

| | Human Lymphocyte Membranes | 0.85 |[8] |

Table 2: Functional Antagonist Potency

Parameter Assay Type Value (nM) Reference(s)
IC50 Adenosine A2A Receptor 15 [1][2][9]

| IC50 | G protein-mediated cAMP assay | 17 |[4] |

Receptor Selectivity Profile

Sch 58261 exhibits high selectivity for the A2A receptor over other adenosine receptor subtypes, making it a valuable research tool.[10]

Table 3: Selectivity over other Adenosine Receptors

Receptor Subtype Selectivity Fold (vs. A2A) Ki (nM) Reference(s)
A1 ~323-fold 287 [5]
A2B ~53-fold 5000 [5]

| A3 | ~100-fold | >10,000 |[5] |

Key Signaling Pathways and Downstream Effects

The antagonism of A2AR by Sch 58261 leads to diverse downstream effects depending on the cellular and tissue context.

Neuroprotection and Neuromodulation

In the central nervous system, particularly the striatum, A2A receptors are co-localized with dopamine (B1211576) D2 receptors on GABAergic neurons of the striopallidal pathway.[11] A2A receptor activation is generally inhibitory to D2 receptor function. By blocking A2A receptors, Sch 58261 can restore motor function in models of Parkinson's disease.[11] It has been shown to normalize the overactivity of the striopallidal pathway caused by D2 receptor blockade.[11] Furthermore, Sch 58261 demonstrates neuroprotective effects by inhibiting glutamate (B1630785) outflow induced by excitotoxins like quinolinic acid.[12]

In models of Alzheimer's disease, Sch 58261 has been shown to activate the Keap1-Nrf2 antioxidant pathway through an autophagy-dependent mechanism, improving synaptic function and reducing disease biomarkers.[13]

Immuno-Oncology

Extracellular adenosine is often found at high concentrations in the tumor microenvironment (TME), where it acts as a potent immunosuppressive signal, primarily through the A2A receptor on immune cells like CD8+ T cells and Natural Killer (NK) cells.[4] Activation of A2AR on these cells suppresses their cytotoxic functions. Sch 58261 blocks this immunosuppressive pathway, thereby enhancing the anti-tumor immune response.[9] This includes increasing the infiltration and function (e.g., IFN-γ production) of CD8+ T cells and reducing the number of immunosuppressive regulatory T cells (Tregs) in the TME.[4][9]

Immuno_Oncology_Workflow cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., CD8+ T Cell) TumorCell Tumor Cells Adenosine High Extracellular Adenosine TumorCell->Adenosine produces A2AR_Immune A2A Receptor Adenosine->A2AR_Immune binds & activates cAMP_Immune Increased cAMP A2AR_Immune->cAMP_Immune Suppression Suppressed Cytotoxicity (Immune Escape) cAMP_Immune->Suppression Sch58261 Sch 58261 Sch58261->A2AR_Immune BLOCKS Enhanced_Immunity Enhanced Anti-Tumor Immunity Sch58261->Enhanced_Immunity leads to

Caption: Sch 58261 blocks A2AR on immune cells, reversing adenosine-mediated immunosuppression.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize Sch 58261.

Radioligand Binding Assay Protocol (Competitive)

This protocol is used to determine the binding affinity (Ki) of Sch 58261.

  • Tissue/Cell Preparation: Prepare cell membranes from tissues or cells expressing the target adenosine receptor (e.g., rat striatum for A2A, CHO or HEK-293 cells transfected with human receptor subtypes).[3][5][6]

  • Radioligand Selection: A specific radioligand for the receptor of interest is used. For A2A receptors, [3H]-SCH 58261 or [3H]-CGS 21680 are common choices.[3][6] For other subtypes, ligands like [3H]-DPCPX (A1) or [125I]-AB-MECA (A3) are used.[5]

  • Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the competing unlabeled ligand (Sch 58261).

  • Separation: After reaching equilibrium, separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase (cAMP) Functional Assay

This protocol assesses the functional antagonism of Sch 58261.

  • Cell Culture: Use cells expressing the A2A or A2B receptor (e.g., human lymphocytes, neutrophils, or transfected cell lines).[5][7][8]

  • Incubation: Pre-incubate the cells with various concentrations of Sch 58261.

  • Stimulation: Stimulate the cells with a fixed concentration of an adenosine receptor agonist (e.g., NECA) to induce cAMP production.[5]

  • Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay.

  • Data Analysis: Plot the cAMP levels against the log concentration of Sch 58261. The concentration of Sch 58261 that causes a 50% inhibition of the agonist-induced cAMP response is determined as the IC50 value.

Caption: Workflow for key assays used to characterize Sch 58261's binding and functional antagonism.

References

The Adenosine A2A Receptor Antagonist Sch 58053-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 58053-d4 is the deuterated form of the potent and highly selective adenosine (B11128) A2A receptor antagonist, Sch 58053. Its non-deuterated counterpart, and the closely related compound SCH 58261, have been extensively characterized as valuable pharmacological tools for investigating the physiological and pathophysiological roles of the A2A receptor. This technical guide provides an in-depth overview of the pharmacological profile of this class of compounds, detailing experimental methodologies and key data to support its application in research and drug development. The adenosine A2A receptor, a Gs protein-coupled receptor, is a key regulator of various physiological processes, including neurotransmission, inflammation, and cardiovascular function, making its antagonists promising therapeutic agents for conditions such as Parkinson's disease and cancer.[1]

Pharmacological Profile

Sch 58053 and its analogs are competitive antagonists of the adenosine A2A receptor. The data presented below is primarily for SCH 58261, a widely studied and representative compound of this class.

Binding Affinity and Selectivity

The affinity and selectivity of SCH 58261 for human adenosine receptor subtypes have been determined through radioligand binding assays. These studies consistently demonstrate its high affinity for the A2A receptor and significant selectivity over other adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) of SCH 58261 for Human Adenosine Receptors

Receptor SubtypeK_i_ (nM)Radioligand UsedCell LineReference
A2A < 1.0[³H]SCH 58261HEK-293[2]
A1 287[³H]DPCPXCHO[2]
A2B 5000Functional Assay (cAMP)CHO[2]
A3 > 10000[¹²⁵I]AB-MECAHEK-293[2]

Table 2: Antagonist Potency (IC50) and Selectivity of SCH 58261

ParameterValueDescriptionReference
IC50 (A2A Receptor) 15 nMConcentration causing 50% inhibition of agonist-induced response.[3]
Selectivity vs. A1 323-foldRatio of Ki for A1 vs. A2A.[3]
Selectivity vs. A2B 53-foldRatio of Ki for A2B vs. A2A.[3]
Selectivity vs. A3 100-foldRatio of Ki for A3 vs. A2A.[3]
Pharmacokinetics (in vivo)

Pharmacokinetic studies in rats have revealed key characteristics of SCH 58261, which are important considerations for its use in in vivo research.

Table 3: Pharmacokinetic Parameters of SCH 58261 in Rats

ParameterValueRoute of AdministrationNotesReference
Oral Bioavailability Low/PoorOralLikely due to limited absorption and high first-pass metabolism.[4][5]
Hepatic Clearance 39.97 mL/min/kg (extrapolated)-Suggests significant hepatic metabolism.[4]
Systemic Clearance 87.91 mL/min/kgIntravenousIndicates rapid elimination from the body.[4]
Volume of Distribution (Vss) 3196.92 mL/kgIntravenousSuggests extensive tissue distribution.[4]
In Vivo Efficacy ActiveIntraperitoneal (i.p.)Demonstrates efficacy in rodent models of Parkinson's Disease when administered parenterally.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the adenosine A2A receptor signaling pathway and a typical experimental workflow for characterizing an antagonist like this compound.

Adenosine_A2A_Signaling cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine (Agonist) Adenosine->A2AR Activates Sch58053 This compound (Antagonist) Sch58053->A2AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki, Selectivity) Functional cAMP Functional Assay (Determine IC50, Antagonism) Binding->Functional Confirm functional activity PK Pharmacokinetic Studies (Bioavailability, Half-life) Functional->PK Proceed if potent & selective PD Pharmacodynamic/Efficacy Studies (e.g., Parkinson's Model) PK->PD Inform dosing for efficacy studies Compound This compound Compound->Binding Compound->Functional

References

The Role of Deuterated SCH 58261 (Sch 58053-d4) in Preclinical Parkinson's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. While levodopa (B1675098) (L-DOPA) remains the gold standard for symptomatic treatment, long-term use is associated with motor complications. This has spurred the development of non-dopaminergic therapies, with adenosine (B11128) A2A receptor antagonists emerging as a promising class of drugs. SCH 58261 is a potent and selective A2A receptor antagonist that has demonstrated significant efficacy in a variety of preclinical models of Parkinson's disease. This technical guide explores the role of its deuterated analog, referred to herein as Sch 58053-d4 (presumed to be a deuterated version of SCH 58261), in preclinical PD research. Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a strategy employed to improve the pharmacokinetic profile of a drug, potentially offering enhanced therapeutic benefits. This document will detail the mechanism of action of A2A receptor antagonists, summarize the preclinical efficacy of the parent compound SCH 58261, discuss the potential advantages of deuteration, and provide an overview of relevant experimental protocols.

Introduction: The Rationale for Targeting the Adenosine A2A Receptor in Parkinson's Disease

The basal ganglia, a group of subcortical nuclei crucial for motor control, are significantly impacted in Parkinson's disease. Within the striatum, a key component of the basal ganglia, adenosine A2A receptors are highly expressed on the surface of neurons of the indirect pathway.[1] These receptors form heterodimers with dopamine (B1211576) D2 receptors, creating an antagonistic relationship where the activation of A2A receptors inhibits D2 receptor signaling.[2] In the dopamine-depleted state of Parkinson's disease, the inhibitory effect of adenosine on D2 receptors is more pronounced, contributing to the motor deficits.

By blocking the A2A receptor, antagonists like SCH 58261 can disinhibit D2 receptor signaling, thereby enhancing dopaminergic activity and improving motor function.[2][3] This non-dopaminergic approach offers the potential to alleviate PD symptoms, both as a monotherapy and as an adjunct to L-DOPA, potentially reducing the required dose of L-DOPA and mitigating its long-term side effects.[1]

Mechanism of Action of SCH 58261 and the Role of Deuteration

SCH 58261 is a non-xanthine derivative that acts as a potent and selective competitive antagonist of the adenosine A2A receptor.[4] Its high selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3) minimizes off-target effects.[4] The therapeutic effects of SCH 58261 in preclinical models of Parkinson's disease are attributed to its ability to modulate the overactive indirect pathway in the basal ganglia.[5]

The Rationale for Deuteration: Introducing this compound

This compound is the deuterated form of SCH 58261. In drug development, the substitution of hydrogen with deuterium at specific metabolically vulnerable positions in a molecule can significantly alter its pharmacokinetic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This can lead to:

  • Reduced Metabolism: A slower rate of metabolic breakdown.

  • Increased Half-life: The drug remains in the system for a longer duration.

  • Enhanced Exposure: Higher overall drug concentrations can be achieved with the same dose.

  • Potentially Reduced Formation of Toxic Metabolites.

Preclinical Efficacy of the Parent Compound: SCH 58261

The therapeutic potential of targeting the A2A receptor in Parkinson's disease has been extensively validated in preclinical studies using SCH 58261.

Symptomatic Relief in Animal Models of Parkinson's Disease

SCH 58261 has demonstrated efficacy in a range of rodent and primate models of PD:

  • Haloperidol-Induced Catalepsy: Haloperidol (B65202), a D2 receptor antagonist, induces catalepsy, a state of motor immobility that models parkinsonian akinesia. SCH 58261 has been shown to reverse haloperidol-induced catalepsy in rodents.[1][5]

  • Reserpine-Induced Akinesia and Rigidity: Reserpine depletes monoamines, leading to profound akinesia and muscle rigidity. SCH 58261 can counteract these motor deficits.[1][6]

  • 6-Hydroxydopamine (6-OHDA)-Lesioned Rats: The unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle creates a widely used model of PD. In these animals, SCH 58261 potentiates the effects of L-DOPA, increasing contralateral rotations, a measure of restored dopaminergic function.[7] Importantly, repeated administration of SCH 58261 does not appear to lead to tolerance.[7]

  • MPTP-Treated Primates: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) causes parkinsonism in primates that closely mimics the human disease. A2A receptor antagonists have been shown to improve motor function in MPTP-treated monkeys.[1][8]

Neuroprotective Effects

Beyond symptomatic relief, there is evidence to suggest that A2A receptor antagonists, including SCH 58261, may possess neuroprotective properties.[1][7] Blockade of A2A receptors has been shown to protect against neuronal damage in models of cerebral ischemia.[9] This neuroprotective effect may be mediated by reducing excitotoxicity and neuroinflammation.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for the parent compound, SCH 58261, from preclinical studies.

Table 1: Receptor Binding Affinity and Selectivity of SCH 58261

ParameterValueSpeciesReference
Ki (A2A Receptor) 1.3 nMRat[4]
Selectivity vs. A1 323-foldRat[4]
Selectivity vs. A2B 53-foldRat[4]
Selectivity vs. A3 100-foldRat[4]

Table 2: Efficacy of SCH 58261 in Preclinical Models of Parkinson's Disease

ModelSpeciesDose RangeEffectReference
Haloperidol-Induced Catalepsy Rat5 mg/kgPartial decrease in catalepsy[11]
Reserpine-Induced Rigidity Rat0.1-5 mg/kgAntagonized muscle rigidity[6]
6-OHDA-Lesioned (L-DOPA potentiation) Rat5 mg/kgPotentiation of contralateral turning[7]
Cerebral Ischemia Rat0.01 mg/kg30% reduction in cortical infarct volume[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments involving A2A receptor antagonists in Parkinson's disease models.

Haloperidol-Induced Catalepsy in Rats
  • Animals: Male Sprague-Dawley rats (200-250g) are commonly used.

  • Drug Administration:

    • Haloperidol (e.g., 1.5 mg/kg, s.c.) is administered to induce catalepsy.

    • SCH 58261 (e.g., 5 mg/kg, i.p.) or vehicle is administered at a set time (e.g., 10 minutes) before haloperidol.

  • Catalepsy Assessment:

    • The bar test is a standard method. The rat's forepaws are placed on a horizontal bar (e.g., 9 cm high).

    • The time taken for the rat to remove both paws from the bar is measured (latency). A cut-off time (e.g., 180 seconds) is typically used.

    • Measurements are taken at regular intervals (e.g., 30, 60, 90, 120 minutes) after haloperidol administration.

  • Data Analysis: The latency to descend from the bar is compared between the vehicle-treated and SCH 58261-treated groups using appropriate statistical tests (e.g., two-way ANOVA).

6-OHDA Unilateral Lesion Model in Rats
  • Surgery:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A solution of 6-hydroxydopamine (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) is infused unilaterally into the medial forebrain bundle or substantia nigra.

  • Post-Operative Recovery and Lesion Confirmation:

    • Animals are allowed to recover for a period (e.g., 2-3 weeks).

    • The extent of the dopaminergic lesion can be confirmed by apomorphine- or amphetamine-induced rotations.

  • Behavioral Testing (L-DOPA Potentiation):

    • Animals are administered a sub-threshold dose of L-DOPA (e.g., 2-3 mg/kg, i.p.) with a peripheral decarboxylase inhibitor (e.g., benserazide).

    • SCH 58261 (e.g., 5 mg/kg, i.p.) or vehicle is administered shortly before L-DOPA.

    • The number of full contralateral (away from the lesioned side) rotations is counted for a set period (e.g., 90-120 minutes).

  • Data Analysis: The total number of contralateral rotations is compared between the different treatment groups.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of the Adenosine A2A Receptor in the Striatum

A2A_Signaling_Pathway cluster_presynaptic Glutamatergic Terminal cluster_postsynaptic Medium Spiny Neuron (Indirect Pathway) Glutamate Glutamate A2A_R Adenosine A2A Receptor AC Adenylyl Cyclase A2A_R->AC Stimulates (Gs) D2_R Dopamine D2 Receptor D2_R->AC Inhibits (Gi) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates GABA_Neuron GABAergic Output (to Globus Pallidus) PKA->GABA_Neuron Increases Excitability Adenosine Adenosine Adenosine->A2A_R Activates Dopamine Dopamine Dopamine->D2_R Activates SCH_58261 SCH 58261 / this compound SCH_58261->A2A_R Blocks Preclinical_Workflow cluster_model Model Induction cluster_treatment Treatment Groups cluster_testing Behavioral Assessment cluster_analysis Data Analysis Induction Induce Parkinsonian Model (e.g., 6-OHDA lesion in rats) Vehicle Vehicle Control Induction->Vehicle LDOPA L-DOPA Induction->LDOPA SCH This compound Induction->SCH Combo This compound + L-DOPA Induction->Combo Behavior Assess Motor Function (e.g., Rotational Behavior) Vehicle->Behavior LDOPA->Behavior SCH->Behavior Combo->Behavior Analysis Statistical Analysis of Behavioral Data Behavior->Analysis Histo Post-mortem Histology (e.g., Tyrosine Hydroxylase Staining) Analysis->Histo Correlation

References

The Dopamine D4 Receptor: A Modulatory Hub in Dopaminergic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine (B1211576) D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), plays a crucial modulatory role in dopaminergic neurotransmission.[1][2][3] Predominantly expressed in the prefrontal cortex, amygdala, hippocampus, and striatum, the D4 receptor is implicated in a variety of higher-order cognitive and emotional processes.[1][4][5] Dysregulation of D4 receptor signaling has been linked to several neuropsychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and addictive behaviors, making it a significant target for drug discovery and development.[1][[“]][7] This technical guide provides a comprehensive overview of the D4 receptor's impact on dopaminergic pathways, focusing on its signaling mechanisms, and the pharmacological effects of selective ligands. While the specific compound "SCH 58053-d4" could not be identified in the literature, this guide will utilize well-characterized D4 receptor modulators, the antagonist L-745,870 and the agonist PD168077, as exemplary tools to understand the receptor's function.

D4 Receptor Signaling Pathways

The D4 receptor is a Gi/o-coupled receptor, and its activation by dopamine primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This canonical pathway influences the activity of protein kinase A (PKA) and downstream effectors. Beyond this primary mechanism, the D4 receptor engages in a complex array of signaling cascades that modulate neuronal excitability and synaptic plasticity.

Key signaling pathways influenced by D4 receptor activation include:

  • Modulation of Ion Channels: D4 receptors can interact with and modulate the activity of various ion channels, including G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to neuronal hyperpolarization and a reduction in neuronal firing rates.[1]

  • Calcium Signaling: Activation of the D4 receptor can lead to the mobilization of intracellular calcium, influencing the activity of calcium-dependent enzymes such as Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1]

  • Interaction with other Receptor Systems: The D4 receptor can form heteromers with other receptors, such as the dopamine D2 receptor, leading to novel signaling properties and functional interactions that modulate neurotransmitter release.

  • Regulation of Glutamatergic and GABAergic Transmission: D4 receptors are strategically located to modulate both excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission in key brain regions like the prefrontal cortex.[[“]]

Below is a diagram illustrating the primary signaling cascade of the Dopamine D4 Receptor.

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine Dopamine->D4R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream Radioligand_Binding_Assay cluster_prep Preparation Membranes D4 Receptor-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand [3H]Radioligand Radioligand->Incubation Compound Test Compound (e.g., L-745,870) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis cAMP_Modulation_Logic D4_Activation D4 Receptor Activation (by Dopamine or Agonist) AC_Inhibition Adenylyl Cyclase Inhibition D4_Activation->AC_Inhibition cAMP_Decrease Decreased cAMP Production AC_Inhibition->cAMP_Decrease D4_Antagonist D4 Receptor Antagonist (e.g., L-745,870) Block_Activation Blocks D4 Activation D4_Antagonist->Block_Activation Block_Activation->D4_Activation Prevent_cAMP_Decrease Prevents Decrease in cAMP Block_Activation->Prevent_cAMP_Decrease Prevent_cAMP_Decrease->cAMP_Decrease

References

An In-Depth Technical Guide to the Pharmacology of Sch 58053-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 58053-d4 is the deuterated form of SCH 58053, a potent and selective inhibitor of intestinal cholesterol transport. As a structural analog of ezetimibe (B1671841), its mechanism of action is centered on the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter responsible for the uptake of dietary and biliary cholesterol in the small intestine. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, available pharmacological data, and detailed experimental protocols relevant to its study. The inclusion of deuterons in this compound makes it a valuable tool as an internal standard in analytical studies. Due to the limited publicly available data specifically for this compound, this guide draws upon the established pharmacology of its parent compound, SCH 58053, and the broader class of 2-azetidinone cholesterol absorption inhibitors.

Core Concepts: Mechanism of Action

Sch 58053 exerts its pharmacological effect by directly targeting and inhibiting the NPC1L1 protein located on the brush border membrane of enterocytes in the small intestine. This inhibition disrupts the normal pathway of cholesterol absorption.

The NPC1L1-Mediated Cholesterol Uptake Pathway

The intestinal absorption of cholesterol is a multi-step process initiated by the binding of cholesterol to the extracellular domain of NPC1L1. Following binding, the cholesterol-NPC1L1 complex is internalized into the enterocyte. Ezetimibe, and by extension SCH 58053, is believed to bind to a distinct site on NPC1L1, preventing the conformational changes necessary for cholesterol uptake and internalization. This leads to a reduction in the amount of cholesterol delivered to the liver via chylomicrons.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_lymph Lymphatic System Micellar Cholesterol Micellar Cholesterol NPC1L1 NPC1L1 Micellar Cholesterol->NPC1L1 Binding Internalized Cholesterol Internalized Cholesterol NPC1L1->Internalized Cholesterol Internalization Chylomicrons Chylomicrons Internalized Cholesterol->Chylomicrons Esterification & Packaging To Liver To Liver Chylomicrons->To Liver This compound This compound This compound->NPC1L1 Inhibition

Figure 1: Signaling pathway of NPC1L1-mediated cholesterol uptake and its inhibition by this compound.

Quantitative Pharmacological Data

Table 1: In Vivo Efficacy of SCH 58053 in a Rat Lymph-Fistula Model

ParameterTreatment GroupValueUnit
Lymphatic Cholesterol Transport ControlBaseline-
SCH 58053 (5.0 mg/kg)Significantly Inhibited-
Lymphatic Triglyceride Transport ControlBaseline-
SCH 58053 (5.0 mg/kg)No Significant Change-

This table summarizes the findings from a study where SCH 58053 was administered to lymph-fistula rats, demonstrating its selective inhibition of cholesterol transport.

Detailed Experimental Protocols

The following protocols describe standard assays that can be employed to characterize the pharmacology of this compound and its parent compound.

[3H]-Ezetimibe-Glucuronide Binding Assay to NPC1L1

This protocol is adapted from methods used to characterize the binding of ezetimibe to its target, NPC1L1, and can be used to determine the binding affinity of SCH 58053.

A Prepare Membranes (HEK293 cells expressing NPC1L1) B Incubate Membranes with [3H]-Ezetimibe-Glucuronide & Test Compound (Sch 58053) A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki) D->E

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human NPC1L1.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of [3H]-Ezetimibe-Glucuronide (e.g., at its Kd value).

    • Add increasing concentrations of the unlabeled competitor (SCH 58053 or this compound).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through a glass fiber filter (e.g., GF/B) using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Cholesterol Uptake Assay in Caco-2 Cells

This assay measures the ability of a compound to inhibit the uptake of cholesterol into intestinal cells.

A Culture Caco-2 cells on Transwell inserts B Pre-incubate cells with Test Compound (this compound) A->B C Add Micellar [14C]-Cholesterol B->C D Incubate to allow uptake C->D E Wash cells and lyse D->E F Quantify intracellular radioactivity E->F G Data Analysis (Calculate IC50) F->G

Figure 3: Experimental workflow for an in vitro cholesterol uptake assay.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells on permeable Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.

  • Inhibition Assay:

    • Wash the Caco-2 monolayers with a suitable buffer (e.g., Hank's Balanced Salt Solution).

    • Pre-incubate the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour).

  • Cholesterol Uptake:

    • Prepare micellar cholesterol by mixing radiolabeled cholesterol (e.g., [14C]-cholesterol) with bile salts (e.g., sodium taurocholate) and phospholipids (B1166683) (e.g., phosphatidylcholine).

    • Add the micellar [14C]-cholesterol solution to the apical side of the Caco-2 monolayers.

    • Incubate for a specific time (e.g., 2 hours) at 37°C to allow for cholesterol uptake.

  • Quantification:

    • Remove the radioactive medium and wash the cells extensively with a cold stop solution to terminate uptake.

    • Lyse the cells with a suitable lysis buffer (e.g., containing 0.1% SDS).

    • Measure the radioactivity in the cell lysate using a scintillation counter.

    • Determine the protein concentration of the lysate for normalization.

  • Data Analysis:

    • Calculate the percentage of cholesterol uptake inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound, as a deuterated analog of a potent NPC1L1 inhibitor, represents a valuable pharmacological tool. While direct quantitative in vitro data for this specific molecule is limited, the established mechanism of action of its parent compound and the broader class of azetidinone cholesterol absorption inhibitors provides a strong framework for its application in research. The detailed protocols provided herein offer a basis for the further characterization of its binding affinity and functional inhibitory activity, contributing to a more complete understanding of its pharmacological profile and its utility in studies of intestinal cholesterol transport.

The Adenosine A₂A Receptor Antagonist SCH 58261: A Technical Guide on its Discovery, Development, and Prospective Deuteration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of SCH 58261, a potent and selective adenosine (B11128) A₂A receptor antagonist. It further explores the rationale and potential design of a deuterated analog to enhance its pharmacokinetic properties.

Discovery and Development of SCH 58261

SCH 58261, with the chemical name 5-Amino-7-(2-phenylethyl)-2-(2-furyl)-pyrazolo(4,3-e)-1,2,4-triazolo(1,5-c)pyrimidine, emerged from early drug discovery programs as a non-xanthine heterocyclic compound.[1] It was identified as a potent and selective antagonist of the adenosine A₂A receptor.[1] Developed by Schering-Plough Research Institute, SCH 58261 has been instrumental as a research tool to investigate the physiological and pathological roles of the A₂A receptor.[2] While it has demonstrated efficacy in preclinical models of various neurological disorders, including Parkinson's disease, its development has been hampered by certain pharmacokinetic limitations, such as poor oral activity.[2] This has led to the exploration of analogs with improved drug-like properties.[2]

Mechanism of Action: A₂A Receptor Antagonism

Adenosine is an endogenous neuromodulator that exerts its effects through four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₂A receptor is highly expressed in the striatum, a key brain region involved in motor control, where it forms heterodimers with the dopamine (B1211576) D₂ receptor. Activation of the A₂A receptor by adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can counteract the effects of dopamine at the D₂ receptor.

SCH 58261 acts as a competitive antagonist at the A₂A receptor.[1] By blocking the binding of endogenous adenosine, SCH 58261 inhibits the downstream signaling cascade, thereby potentiating dopaminergic neurotransmission. This mechanism of action is believed to underlie its therapeutic potential in conditions characterized by dopamine deficiency, such as Parkinson's disease.[1][3]

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor A₂A Receptor Adenosine->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to SCH_58261 SCH 58261 SCH_58261->A2A_Receptor Blocks

Figure 1: Adenosine A₂A Receptor Signaling Pathway and Inhibition by SCH 58261.

Pharmacological Properties of SCH 58261

The pharmacological profile of SCH 58261 is characterized by its high affinity and selectivity for the A₂A receptor.

In Vitro Binding Affinities

The following table summarizes the binding affinities (Ki) of SCH 58261 for various adenosine receptor subtypes across different species.

Receptor SubtypeSpeciesTissueRadioligandKi (nM)Reference
A₂A RatStriatum[³H]CGS 216802.4[4]
A₂A RatBrain[³H]SCH 582611.2[5]
A₂A HumanHEK-293 cells[³H]SCH 58261< 1[6]
A₁ RatBrain[³H]DPCPX287[6]
A₁ RatBrainN⁶-[³H]cyclohexyladenosine800[5]
A₂B HumanCHO cells-> 5000[6]
A₃ HumanHEK-293 cells[¹²⁵I]AB-MECA> 10000[6]
In Vitro Functional Activity

SCH 58261 acts as a competitive antagonist in functional assays.

AssayTissue/Cell LineAgonistIC₅₀ (nM)pA₂Reference
cAMP accumulation--15-[7]
Platelet AggregationRabbit PlateletsCGS 21680-7.9[1]
Coronary Artery RelaxationPorcine Coronary ArteryCGS 21680-9.5[1]
In Vivo Pharmacokinetics

Pharmacokinetic studies in rats have provided insights into the disposition of SCH 58261.

SpeciesRoute of AdministrationDoseKey FindingsReference
RatIntraperitoneal (i.p.)0.01 - 1 mg/kgDose-dependent neuroprotective effects.[8]
RatIntraperitoneal (i.p.)5 mg/kgReduced haloperidol-induced catalepsy.[7]
Rat--Limited information on metabolism and pharmacokinetics.[3]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of SCH 58261 for adenosine receptors.

General Protocol:

  • Membrane Preparation: Tissues (e.g., rat striatum) or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]SCH 58261 for A₂A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor drug (SCH 58261).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is determined by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (Tissue or Cells) Start->Membrane_Prep Incubation Incubation (Radioligand + Membranes +/- Competitor) Membrane_Prep->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting (Quantify Radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC₅₀ and Ki) Counting->Analysis End End Analysis->End

Figure 2: General Experimental Workflow for Radioligand Binding Assays.

In Vivo Microdialysis

Objective: To measure the effect of SCH 58261 on neurotransmitter levels in the brain of living animals.

General Protocol:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., the striatum) of an anesthetized animal (e.g., a rat).

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Small molecules from the extracellular fluid, including neurotransmitters, diffuse across the semi-permeable membrane of the probe and into the perfusate. The resulting dialysate is collected at regular intervals.

  • Drug Administration: SCH 58261 or vehicle is administered to the animal (e.g., via intraperitoneal injection).

  • Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., glutamate, dopamine) in the dialysate samples is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

  • Data Analysis: Changes in neurotransmitter levels over time are compared between the drug-treated and vehicle-treated groups.

Rationale and Design of a Deuterated Analog of SCH 58261

While a specific deuterated analog of SCH 58261 is not prominently described in the scientific literature, the principles of deuteration offer a rational approach to improve its pharmacokinetic profile.

The Rationale for Deuteration

Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect," where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond.

In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, it is possible to slow down the rate of metabolism. This can lead to several potential benefits:

  • Increased half-life and exposure: A slower rate of metabolism can lead to a longer drug half-life and greater overall systemic exposure (AUC).

  • Improved oral bioavailability: Reduced first-pass metabolism in the liver can increase the amount of drug that reaches systemic circulation after oral administration.

  • Reduced formation of toxic metabolites: If a metabolic pathway leads to the formation of a toxic metabolite, deuteration can reduce its production.

  • More predictable pharmacokinetic profile: A more stable metabolic profile can lead to less inter-individual variability in drug exposure.

Potential Sites for Deuteration on SCH 58261

To propose potential sites for deuteration on SCH 58261, one would first need to identify its primary metabolic pathways. While detailed metabolic studies on SCH 58261 are not extensively published, common metabolic transformations for similar heterocyclic structures often involve oxidation of aromatic rings and alkyl groups.

Based on the structure of SCH 58261, the following positions could be considered for deuteration:

  • Phenylethyl group: The ethyl linker and the phenyl ring are potential sites for hydroxylation by CYP enzymes. Deuteration of the ethyl group (positions α and β to the phenyl ring) or the phenyl ring itself could slow down this metabolic pathway.

  • Furyl group: The furan (B31954) ring is also susceptible to oxidative metabolism.

  • Pyrazolo-triazolo-pyrimidine core: While generally more stable, the heterocyclic core could also undergo metabolism.

A logical first step in the development of a deuterated analog would be to perform in vitro metabolism studies with SCH 58261 using liver microsomes to identify the major metabolites. This information would then guide the specific placement of deuterium atoms to block the primary metabolic pathways.

Hypothetical Development Workflow for a Deuterated Analog

Deuterated_Analog_Workflow Start Start Metabolism_Studies In Vitro Metabolism Studies (Identify metabolic hotspots of SCH 58261) Start->Metabolism_Studies Deuteration_Strategy Design Deuteration Strategy (Select positions for deuteration) Metabolism_Studies->Deuteration_Strategy Synthesis Synthesis of Deuterated Analog(s) Deuteration_Strategy->Synthesis In_Vitro_Screening In Vitro Screening (Binding affinity, functional activity, metabolic stability) Synthesis->In_Vitro_Screening Pharmacokinetics In Vivo Pharmacokinetic Studies (Compare with SCH 58261) In_Vitro_Screening->Pharmacokinetics Efficacy_Studies In Vivo Efficacy Studies (e.g., Parkinson's disease models) Pharmacokinetics->Efficacy_Studies End End Efficacy_Studies->End

Figure 3: Hypothetical Workflow for the Development of a Deuterated SCH 58261 Analog.

References

A Technical Guide to the Anti-inflammatory Properties of A2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of Adenosine (B11128) A2A receptor (A2AR) antagonists. It covers the core signaling pathways, mechanisms of action, preclinical evidence, and detailed experimental protocols relevant to the evaluation of these compounds.

Introduction: The A2A Receptor in Inflammation

The A2A receptor, a G-protein coupled receptor (GPCR), is a key regulator of inflammatory and immune responses.[1] Extracellular adenosine, which is significantly upregulated during cellular stress, hypoxia, or tissue injury, acts as the endogenous ligand for A2A receptors.[1][2] The activation of A2ARs on virtually all immune cell types—including macrophages, neutrophils, dendritic cells, and lymphocytes—initiates a signaling cascade that is predominantly anti-inflammatory.[3] This makes the A2A receptor a compelling target for therapeutic intervention in a wide range of inflammatory diseases. A2AR antagonists block the binding of adenosine, thereby inhibiting this signaling pathway and modulating the inflammatory response.[4]

A2A Receptor Signaling and Inflammatory Modulation

The canonical signaling pathway for the A2A receptor involves its coupling to the Gs alpha subunit (Gαs) of the G-protein complex.[1][5] Upon adenosine binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] This increase in intracellular cAMP is a pivotal event that leads to the downstream anti-inflammatory effects.[1][6]

Elevated cAMP levels primarily activate Protein Kinase A (PKA).[2][3] Activated PKA can then phosphorylate various intracellular targets, including the cAMP response element-binding protein (CREB).[1][5] Phosphorylated CREB can influence gene transcription, leading to a decrease in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12) and an increase in the production of the anti-inflammatory cytokine IL-10.[5][7] A key mechanism for this is the inhibition of the pro-inflammatory transcription factor NF-κB.[1][3][5]

A2A receptor antagonists competitively bind to the receptor, preventing adenosine from initiating this cascade. By blocking this pathway, antagonists can prevent the adenosine-mediated suppression of immune cell activity, which can be beneficial in contexts like cancer immunotherapy where a robust immune response is desired.[4] Conversely, in certain inflammatory conditions, the role of antagonists is more complex and may involve preventing excessive receptor activation that could lead to immune dysfunction.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A2AR A2A Receptor Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase ATP ATP Gs->AC activates Adenosine Adenosine Adenosine->A2AR binds Antagonist A2A Antagonist Antagonist->A2AR blocks cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB activates NFkB NF-κB CREB->NFkB inhibits AntiInflammatory Anti-inflammatory Cytokine (IL-10) CREB->AntiInflammatory promotes ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory promotes

Caption: A2A Receptor Signaling Pathway in Inflammation.

Preclinical Evaluation of A2A Receptor Antagonists

The anti-inflammatory potential of A2A receptor antagonists has been investigated in various preclinical models. These studies are crucial for understanding the therapeutic potential and mechanism of action of these compounds. A typical workflow for preclinical evaluation involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization binding_assay Receptor Binding Assays (Ki determination) functional_assay Functional Assays (cAMP accumulation) binding_assay->functional_assay cell_based_assay Cell-based Assays (Cytokine release from immune cells) functional_assay->cell_based_assay sar Structure-Activity Relationship (SAR) cell_based_assay->sar pk_pd Pharmacokinetics & Pharmacodynamics animal_model Animal Models of Inflammation (e.g., LPS challenge, arthritis) pk_pd->animal_model efficacy_studies Efficacy Studies (Measurement of inflammatory markers) animal_model->efficacy_studies lead_selection Lead Candidate Selection efficacy_studies->lead_selection sar->pk_pd lead_selection->binding_assay Iterative Refinement

Caption: Preclinical Workflow for A2A Antagonist Development.
Quantitative Data from Preclinical Studies

The efficacy of A2A receptor antagonists is often quantified by their binding affinity (Ki), functional potency (IC50 or Ki in functional assays), and their effects in animal models. The table below summarizes data for representative A2A receptor antagonists.

CompoundTargetBinding Affinity (Ki, nM)Functional Potency (IC50/Ki, nM)Preclinical ModelKey Anti-inflammatory FindingReference
ZM241385 Human A2A0.4 - 2.0550 (Antagonist vs CGS-21680)-Widely used as a selective A2A antagonist tool compound.[8],[9]
SCH 58261 Human A2A1.14.6-Another commonly used selective A2A antagonist.[3]
KW-6002 (Istradefylline) Human A2A2.220Rat LPS-induced inflammationReversed LPS-induced changes in dopamine (B1211576) and glutamate (B1630785) levels.[10],[11],[9]
Preladenant (SCH 420815) Human A2A1.1-Mouse MPTP model of Parkinson'sRestored microglial motility in response to injury.[12],[13]
Compound 33 (Aryl piperazine (B1678402) derivative) Human A2A1.50.4 (human), 4.4 (rat)Rat haloperidol-induced catalepsyDemonstrated in vivo efficacy in a model of Parkinson's disease.[14]

Note: Ki and IC50 values can vary depending on the specific assay conditions.

Key Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of A2A receptor antagonists. Below are methodologies for key in vitro and in vivo experiments.

In Vitro cAMP Accumulation Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP in cells expressing the A2A receptor.

Objective: To determine the functional potency (IC50) of an A2A receptor antagonist.

Materials:

  • HEK293 cells stably expressing the human A2A receptor.[8]

  • Cell culture medium (e.g., MEM with 2% charcoal-stripped serum).[8]

  • Assay buffer (e.g., HBSS with 20 mM HEPES).[15]

  • A2A receptor agonist (e.g., CGS-21680).[8]

  • Test antagonist compounds.

  • Phosphodiesterase (PDE) inhibitors (e.g., IBMX, Ro 20-1724) to prevent cAMP degradation.[8][16]

  • cAMP detection kit (e.g., HTRF, ELISA).[15][16]

Protocol:

  • Cell Plating: Seed the A2A-expressing HEK293 cells into 96-well or 384-well plates at a predetermined density (e.g., 10,000 cells/well) and culture overnight.[8]

  • Cell Preparation: On the day of the assay, remove the culture medium and wash the cells gently with PBS or assay buffer.[8]

  • Antagonist Incubation: Add the antagonist compound at various concentrations to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C.[8]

  • Agonist Stimulation: Add a fixed concentration of the A2A agonist (typically the EC80 concentration, e.g., 100 nM CGS-21680) to all wells (except for negative controls) and incubate for another period (e.g., 30-60 minutes) at 37°C.[8][17] The PDE inhibitors should be included in the stimulation buffer.[8]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.[15][16]

  • Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is used to evaluate the in vivo anti-inflammatory effects of A2A receptor antagonists in a systemic inflammation context.

Objective: To assess the ability of an A2A receptor antagonist to reduce systemic inflammation and pro-inflammatory cytokine production in vivo.

Materials:

  • Laboratory animals (e.g., C57BL/6 mice or Wistar rats).

  • Lipopolysaccharide (LPS) from Gram-negative bacteria (e.g., E. coli).[13][18]

  • Test antagonist compound formulated in a suitable vehicle.

  • Anesthesia and surgical equipment for sample collection.

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-1β, IL-6).

  • Equipment for tissue processing and analysis (e.g., RT-PCR for gene expression).

Protocol:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the experiment.

  • Antagonist Administration: Administer the A2A receptor antagonist or vehicle to the animals via a relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the inflammatory challenge.[10][11]

  • LPS Challenge: Induce systemic inflammation by administering a single dose of LPS (e.g., 1-5 mg/kg, i.p.) to the animals.[13][19]

  • Monitoring and Sample Collection: Monitor the animals for signs of inflammation. At a specific time point post-LPS administration (e.g., 2, 6, or 24 hours), euthanize the animals and collect blood (for serum/plasma) and tissues (e.g., lung, liver, brain).[19]

  • Biomarker Analysis:

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum or plasma using ELISA.[19]

    • Assess the infiltration of inflammatory cells (e.g., neutrophils) into tissues using histology or flow cytometry.[19]

    • Analyze the gene expression of inflammatory markers in tissues using RT-PCR.[19]

  • Data Analysis: Compare the levels of inflammatory markers between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., t-test, ANOVA). A significant reduction in inflammatory markers in the antagonist-treated group indicates an anti-inflammatory effect.

Conclusion and Future Directions

A2A receptor antagonists represent a promising class of compounds with significant potential for modulating inflammatory responses. The preclinical data strongly support their role in various inflammatory conditions. Future research should focus on elucidating the nuanced roles of A2A receptor signaling in different disease contexts, developing antagonists with improved selectivity and pharmacokinetic profiles, and translating the compelling preclinical findings into clinical applications. The detailed methodologies and structured data presented in this guide provide a solid foundation for researchers and drug developers to advance the exploration of A2A receptor antagonists as novel anti-inflammatory therapeutics.

References

The Adenosine A₂A Receptor Antagonist SCH 58261: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide provides an in-depth overview of the basic research applications of SCH 58261, a potent and selective adenosine (B11128) A₂A receptor antagonist, in the field of neuroscience. It is intended for researchers, scientists, and drug development professionals. While the initial query referenced "Sch 58053-d4," extensive research has revealed no specific information on a deuterated "-d4" variant of this compound. The available scientific literature predominantly focuses on SCH 58261 and its tritiated form, [³H]SCH 58261. Therefore, this guide will concentrate on the well-documented applications and properties of SCH 58261. Deuteration is a common strategy in drug development to alter metabolic pathways and enhance pharmacokinetic profiles; should a deuterated version of SCH 58261 become available, its primary utility would likely be in studies of metabolism and pharmacokinetics.

Core Mechanism of Action

SCH 58261 is a non-xanthine derivative that acts as a potent and selective competitive antagonist of the adenosine A₂A receptor.[1][2] Adenosine A₂A receptors are G-protein coupled receptors predominantly expressed in the basal ganglia, particularly in the striatum, where they are co-localized with dopamine (B1211576) D₂ receptors on striatopallidal neurons.[3] These receptors are also found on various immune cells, including microglia.

The activation of A₂A receptors by endogenous adenosine typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can modulate neurotransmitter release and neuronal excitability. By blocking these receptors, SCH 58261 effectively inhibits the downstream effects of adenosine, which is particularly relevant in pathological conditions where extracellular adenosine levels are elevated, such as in cerebral ischemia and neuroinflammatory states.[4]

Key Research Applications in Neuroscience

SCH 58261 has emerged as a valuable pharmacological tool for investigating the role of adenosine A₂A receptors in a variety of neurological and psychiatric disorders.

Parkinson's Disease and Motor Function

A significant body of research has focused on the potential of SCH 58261 in the context of Parkinson's disease. The antagonistic interaction between adenosine A₂A and dopamine D₂ receptors in the striatum makes A₂A receptor blockade a promising strategy to alleviate motor deficits. In animal models, SCH 58261 has been shown to reduce parkinsonian-like muscle rigidity and potentiate the effects of L-DOPA.[5] It also partially decreases haloperidol-induced catalepsy, a model for the extrapyramidal side effects of antipsychotic drugs.[3] These effects are attributed to the normalization of the overactive striopallidal pathway that results from dopamine depletion.[3]

Neuroprotection in Cerebral Ischemia

In models of focal cerebral ischemia, SCH 58261 has demonstrated significant neuroprotective effects.[6] Administration of SCH 58261 after the ischemic event has been shown to reduce cortical infarct volume in both normotensive and hypertensive rats.[6] The neuroprotective mechanism is believed to involve the reduction of excitotoxicity by decreasing excessive glutamate (B1630785) release in the initial hours after ischemia.[4] Furthermore, it has been shown to reduce the activation of p38 and JNK-MAPK pathways, which are implicated in ischemic cell death.

Alzheimer's Disease and Cognitive Function

Recent studies have explored the therapeutic potential of SCH 58261 in Alzheimer's disease models. Pharmacological blockade of A₂A receptors with SCH 58261 has been found to ameliorate cognitive deficits and reduce the expression of key Alzheimer's biomarkers, including amyloid-β (Aβ) and hyperphosphorylated Tau.[4] The underlying mechanism appears to involve the activation of the Nrf2 pathway through autophagy-mediated degradation of Keap1, leading to improved synaptic function and plasticity.[4]

Neuroinflammation and Multiple Sclerosis

Given the expression of A₂A receptors on immune cells, SCH 58261 has been investigated for its anti-inflammatory properties in the central nervous system. In an experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, SCH 58261 treatment reduced CNS neuroinflammation, including the infiltration of inflammatory cells, demyelination, and the number of activated macrophages/microglia in the spinal cord, leading to an improvement in neurological deficits.[7]

Quantitative Data

The following tables summarize the key quantitative data for SCH 58261 based on available research.

Table 1: Receptor Binding Affinity (Ki values)

Receptor SubtypeSpeciesTissue/Cell LineKi (nM)Reference
Adenosine A₂ARatStriatal Membranes1.3[8]
Adenosine A₂AHumanTransfected HEK-293 cells< 1[9]
Adenosine A₁HumanTransfected CHO cells287[9]
Adenosine A₂BHumanTransfected CHO cells5,000[9]
Adenosine A₃HumanTransfected HEK-293 cells> 10,000[9]

Table 2: In Vitro Potency (IC₅₀ value)

AssayCell Line/TissueIC₅₀ (nM)Reference
Inhibition of CGS 21680-induced cAMP accumulationHuman White Blood Cells15-20

Table 3: In Vivo Efficacy in Disease Models

Disease ModelSpeciesDose and AdministrationKey FindingReference
Cerebral Ischemia (MCAo)Rat0.01 mg/kg i.p. or i.v.28-30% reduction in cortical infarct volume[6]
Haloperidol-induced CatalepsyRat5 mg/kg i.p.Partial decrease in catalepsy and proenkephalin mRNA expression[3]
Experimental Autoimmune Encephalomyelitis (EAE)MouseNot specifiedAmeliorated neurobehavioral deficits[7]
Alzheimer's Disease (Aβ₁₋₄₂-induced)MouseNot specifiedAmeliorated cognitive deficits[4]

Experimental Protocols

Radioligand Binding Assay for A₂A Receptor Affinity

This protocol is based on the methodology described in studies characterizing the binding of [³H]SCH 58261.[10]

  • Tissue Preparation: Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the same buffer.

  • Incubation: Aliquots of the membrane preparation are incubated with [³H]SCH 58261 (at a concentration below 2 nM) in the presence or absence of competing ligands at various concentrations.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. Specific binding is calculated by subtracting non-specific from total binding. Ki values are determined by non-linear regression analysis of the competition binding data.

In Vivo Model of Focal Cerebral Ischemia

This protocol is a generalized representation of the middle cerebral artery occlusion (MCAo) model used in studies with SCH 58261.[6]

  • Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley) are used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: The middle cerebral artery is occluded by introducing a filament into the internal carotid artery.

  • Drug Administration: SCH 58261 (e.g., 0.01 mg/kg) or vehicle is administered intraperitoneally (i.p.) or intravenously (i.v.) at a specified time point after the onset of ischemia (e.g., 10 minutes).

  • Outcome Assessment: After a defined period (e.g., 24 hours), animals are euthanized, and their brains are removed. Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize the infarct volume, which is then quantified using image analysis software.

Mandatory Visualizations

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A₂A Receptor Adenosine->A2AR Activates SCH58261 SCH 58261 SCH58261->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-fos) CREB->Gene_Expression Regulates Experimental_Workflow_Ischemia_Model start Start mcao Middle Cerebral Artery Occlusion (MCAo) in Rats start->mcao treatment Treatment Administration mcao->treatment vehicle Vehicle Control (i.p.) treatment->vehicle Group 1 sch58261 SCH 58261 (0.01 mg/kg i.p.) treatment->sch58261 Group 2 wait 24-hour Survival Period vehicle->wait sch58261->wait euthanasia Euthanasia and Brain Extraction wait->euthanasia staining TTC Staining of Brain Slices euthanasia->staining analysis Infarct Volume Quantification staining->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for Sch 58053-d4 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Sch 58053-d4 as an internal standard in the quantitative analysis of Sch 58053 and other structurally related adenosine (B11128) A2A receptor antagonists using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are intended to serve as a robust starting point for method development and validation in various biological matrices.

Introduction

Sch 58053 is a potent and selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor that plays a crucial role in various physiological processes, including neurotransmission and inflammation. Accurate and precise quantification of Sch 58053 in biological samples is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry.[1][2] this compound is chemically identical to the analyte of interest, Sch 58053, but possesses a higher mass due to the incorporation of four deuterium (B1214612) atoms. This mass difference allows for its distinct detection by the mass spectrometer. By adding a known amount of this compound to all samples, calibrators, and quality controls, variations arising from sample preparation, chromatographic separation, and ionization efficiency can be effectively normalized, leading to highly accurate and reproducible results.

Signaling Pathway Context: Adenosine A2A Receptor

Sch 58053 exerts its pharmacological effect by blocking the adenosine A2A receptor. Understanding the signaling pathway associated with this receptor is crucial for interpreting the pharmacodynamic effects of the drug. The diagram below illustrates a simplified representation of the adenosine A2A receptor signaling cascade.

Adenosine_A2A_Signaling Adenosine A2A Receptor Signaling Pathway Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates Sch_58053 Sch 58053 (Antagonist) Sch_58053->A2AR Blocks

Caption: Simplified signaling pathway of the Adenosine A2A receptor.

Experimental Protocols

Materials and Reagents
  • Sch 58053 (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma, rat plasma, brain homogenate)

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Sch 58053 and this compound into separate volumetric flasks.

    • Dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL for each.

    • Store stock solutions at -20°C.

  • Intermediate Stock Solutions:

    • Prepare intermediate stock solutions of Sch 58053 and this compound by diluting the primary stock solutions with 50:50 (v/v) methanol:water.

  • Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of working standard solutions of Sch 58053 by serial dilution of the intermediate stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range (e.g., 1-1000 ng/mL).

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

    • Spike the appropriate working standard solutions into the control biological matrix to create calibration standards and QC samples.

  • Internal Standard Working Solution:

    • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the intermediate stock solution with 50:50 (v/v) methanol:water. This concentration should provide a stable and reproducible signal.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting small molecules from plasma samples.

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • To 100 µL of the biological sample (plasma, etc.), add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.

Sample_Prep_Workflow Sample Preparation Workflow Start Biological Sample (100 µL) Add_IS Add this compound (20 µL) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 Vortex Vigorously Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A typical protein precipitation workflow for sample preparation.

LC-MS/MS Conditions

The following are recommended starting conditions and may require optimization for specific instrumentation and matrices.

Liquid Chromatography (LC) System:

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min.

Mass Spectrometry (MS) System:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi

MRM Transitions (Predicted):

The exact MRM transitions and collision energies should be optimized by infusing a standard solution of Sch 58053 and this compound into the mass spectrometer. Based on the molecular weights (Sch 58053: 451.92 g/mol ; this compound: 455.95 g/mol ), the predicted precursor ions ([M+H]+) and potential product ions are listed below.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - PredictedCollision Energy (eV) - Starting Point
Sch 58053452.1To be determined empiricallyTo be optimized
This compound456.1To be determined empiricallyTo be optimized

Data Analysis and Quantitative Data Summary

The concentration of Sch 58053 in the samples is determined by calculating the peak area ratio of the analyte's MRM transition to the internal standard's MRM transition. A calibration curve is constructed by plotting these peak area ratios against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 1: Representative Quantitative Performance Data (Hypothetical)

ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect < 15%
Recovery > 85%

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Sch 58053 in biological matrices by LC-MS/MS. The detailed protocols and application notes presented here serve as a comprehensive guide for researchers and scientists in the field of drug development. Adherence to these guidelines and proper method validation will ensure the generation of high-quality, reproducible data for pharmacokinetic and other essential studies.

References

Application Notes and Protocols for In Vivo Administration of SCH 58261 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SCH 58261 is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor highly expressed in the brain, particularly in the striatum, as well as on various immune cells.[1][2] As an A2AR antagonist, SCH 58261 has been investigated for its therapeutic potential in a range of neurological and immunological disorders. In preclinical rodent models, it has shown promise in ameliorating conditions such as Parkinson's disease, Huntington's disease, Alzheimer's disease, and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[3][4][5][6] These application notes provide a detailed protocol for the in vivo administration of SCH 58261 in rodent models, including dosage, vehicle preparation, and experimental design considerations.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo use of SCH 58261 in rodent models, compiled from various studies.

Table 1: In Vivo Efficacious Doses of SCH 58261 in Rodent Models

Animal ModelSpeciesDose Range (mg/kg)Administration RouteTherapeutic EffectReference
Huntington's Disease (Quinolinic Acid-induced)Rat0.01Intraperitoneal (i.p.)Neuroprotective, reduced glutamate (B1630785) outflow[7]
Huntington's Disease (R6/2 transgenic)Mouse0.01Intraperitoneal (i.p.)Prevented emotional/anxious responses[5]
Alzheimer's Disease (Aβ1-42-induced)MouseNot specified in abstractNot specified in abstractAmeliorated cognitive deficits[3]
Parkinson's Disease (Haloperidol-induced catalepsy)Rat5Intraperitoneal (i.p.)Partially decreased catalepsy[8][9]
Experimental Autoimmune Encephalomyelitis (MOG-induced)MouseNot specified in abstractNot specified in abstractImproved neurological deficits[4]
Chronic Periodontitis-induced Cognitive ImpairmentMouse0.1, 0.5Intraperitoneal (i.p.)Alleviated spatial memory impairment[10]
Non-Small Cell Lung Cancer (Xenograft)Mouse2Intraperitoneal (i.p.)Decreased tumor growth[9]

Table 2: Pharmacokinetic Parameters of SCH 58261 in Rats

ParameterValueAdministration RouteDose (mg/kg)Reference
Maximum Concentration (Cmax)1135.44 ng/mLIntravenous (i.v.)1[11]
Maximum Concentration (Cmax)6.12 ng/mLOral (p.o.)5[11]
Area Under the Curve (AUClast)11,528.45 min∙ng/mLIntravenous (i.v.)1[11]
Area Under the Curve (AUClast)15.29 min∙ng/mLOral (p.o.)5[11]
Clearance (CL)87.91 mL/min/kgIntravenous (i.v.)1[11]
Volume of Distribution (Vss)3196.92 mL/kgIntravenous (i.v.)1[11]
Bioavailability (BA)0.03%Oral (p.o.)5[11]

Experimental Protocols

Vehicle Preparation and Drug Solubilization

SCH 58261 has poor aqueous solubility.[6] Therefore, appropriate vehicle selection and preparation are critical for in vivo administration.

Protocol 1: DMSO-based Vehicle for Intraperitoneal (i.p.) Injection

  • Materials:

    • SCH 58261 powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of SCH 58261 powder.

    • Dissolve the SCH 58261 in DMSO. The final concentration of DMSO in the vehicle should be kept low (typically ≤10%) to minimize toxicity.[12]

    • Add PEG300 to the solution and mix thoroughly. A common ratio is 10% DMSO and 40% PEG300.[9][12]

    • Add Tween-80 and mix. A typical final concentration is 5%.[9][12]

    • Bring the solution to the final volume with sterile saline. The final vehicle composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9][12]

    • Ensure the final solution is clear and free of precipitates. Sonication may be used to aid dissolution.[12]

Protocol 2: DMSO and Corn Oil Vehicle for Intraperitoneal (i.p.) Injection

  • Materials:

    • SCH 58261 powder

    • Dimethyl sulfoxide (DMSO)

    • Corn oil

  • Procedure:

    • Dissolve SCH 58261 in DMSO (e.g., to make a 10% DMSO stock solution).

    • Add the DMSO stock solution to corn oil to achieve the final desired concentration. A common final vehicle is 10% DMSO and 90% corn oil.[9]

    • Mix thoroughly to ensure a uniform suspension.

In Vivo Administration in a Rat Model of Huntington's Disease

This protocol is based on a study investigating the neuroprotective effects of SCH 58261 in a quinolinic acid (QA) induced rat model of Huntington's disease.[7]

  • Animal Model: Adult male Wistar rats (250–280 g).[7]

  • Drug Preparation: Dissolve SCH 58261 in DMSO.[7]

  • Administration:

    • Administer SCH 58261 at a dose of 0.01 mg/kg or 1 mg/kg via intraperitoneal (i.p.) injection.[7]

    • The injection should be given 20 minutes before the intrastriatal injection of quinolinic acid.[7]

  • Experimental Procedure:

    • Anesthetize the rats and place them in a stereotaxic apparatus.[7]

    • Inject quinolinic acid (300 nmol in 1 µl) bilaterally into the striatum.[7]

    • Sham-lesioned animals receive an intrastriatal injection of the vehicle (PBS).[7]

    • Post-surgery, monitor the animals and perform behavioral tests (e.g., motor activity) and histological analysis (e.g., GFAP immunolabeling for gliosis) to assess the effects of SCH 58261.[7]

In Vivo Administration in a Mouse Model of Alzheimer's Disease

This protocol is based on a study evaluating the cognitive-enhancing effects of SCH 58261 in an amyloid-beta (Aβ)1-42-induced mouse model of Alzheimer's disease.[3]

  • Animal Model: Amyloid beta (Aβ)1-42-induced mice AD models.[3]

  • Drug Administration: The specific dose and vehicle are not detailed in the abstract, but intraperitoneal administration is a common route for this compound.

  • Experimental Procedure:

    • Induce the AD model in mice using Aβ1-42.

    • Treat the mice with SCH 58261.

    • Perform behavioral experiments to evaluate cognitive function.[3]

    • Conduct molecular analyses, including Western blot, immunofluorescence, and immunohistochemistry, to study autophagy-related proteins, the Keap1-Nrf2 pathway, and synaptic function.[3]

Mandatory Visualization

Signaling Pathway Diagram

SCH58261_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates G_protein G-protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes SCH58261 SCH58261 SCH58261->A2AR Blocks

Caption: SCH 58261 blocks the adenosine A2A receptor signaling pathway.

Experimental Workflow Diagram

InVivo_Administration_Workflow start Start: Acclimatize Rodent Models prepare_drug Prepare SCH 58261 Solution (e.g., in DMSO/PEG300/Tween-80/Saline) start->prepare_drug administer_drug Administer SCH 58261 (e.g., Intraperitoneal Injection) prepare_drug->administer_drug induce_model Induce Disease Model (e.g., QA injection, MOG immunization) administer_drug->induce_model behavioral Behavioral Assessments (e.g., Motor function, Cognition) induce_model->behavioral molecular Molecular & Histological Analysis (e.g., Western Blot, IHC, Microdialysis) behavioral->molecular data_analysis Data Analysis and Interpretation molecular->data_analysis end End: Conclude Study data_analysis->end

Caption: General workflow for in vivo studies using SCH 58261.

References

Cell-based assay protocols using SCH 58261 to study A2A receptor antagonism.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SCH 58261, a potent and selective A2A adenosine (B11128) receptor antagonist, in cell-based assays. This document outlines the mechanism of action, provides detailed experimental protocols for key assays, and presents quantitative data to facilitate the study of A2A receptor antagonism in a research and drug development context.

Introduction to SCH 58261

SCH 58261 is a non-xanthine pyrazolotriazolopyrimidine compound that acts as a potent and selective competitive antagonist of the adenosine A2A receptor.[1] Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathological roles of the A2A receptor. The A2A receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the brain, particularly in the striatum, as well as in immune cells, platelets, and blood vessels. It is implicated in a variety of physiological processes, including the regulation of neurotransmission, inflammation, and cardiovascular function.

Mechanism of Action

The adenosine A2A receptor is coupled to the Gs alpha subunit of the G protein complex.[2] Upon binding of an agonist, such as the endogenous ligand adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger that activates Protein Kinase A (PKA) and initiates a downstream signaling cascade.[2]

SCH 58261 exerts its antagonistic effect by competitively binding to the A2A receptor, thereby preventing the binding of adenosine and other agonists. This blockade inhibits the activation of the Gs protein and the subsequent increase in intracellular cAMP levels, effectively dampening the downstream signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the binding affinity and potency of SCH 58261 for the A2A receptor and its selectivity over other adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) of SCH 58261

Receptor SubtypeSpeciesRadioligandKi (nM)Reference
A2ARat (Striatum)[3H]SCH 582611.2[3]
A2ARat-2.3[4]
A2ABovine-2.0[4]
A2AHuman-1.3[5]
A1RatN6-[3H]cyclohexyladenosine800[3]
A1Human[3H]DPCPX287[6]
A2BHuman-5000[6]
A3Human[125I]AB-MECA>10000[6]

Table 2: Inhibitory Potency (IC50) of SCH 58261

AssayCell Line/TissueAgonistIC50 (nM)Reference
A2A Receptor Binding--15[2][7]

Signaling Pathway and Antagonism

A2A_Signaling_Pathway Adenosine Adenosine (Agonist) A2AR A2AR Adenosine->A2AR Binds & Activates SCH58261 SCH 58261 (Antagonist) SCH58261->A2AR Binds & Blocks ATP ATP cAMP cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Gs Gs A2AR->Gs Activates AC AC Gs->AC Activates AC->ATP Converts AC->cAMP

Experimental Protocols

Detailed methodologies for two key cell-based assays to study A2A receptor antagonism using SCH 58261 are provided below.

Competitive Radioligand Binding Assay

This assay measures the ability of SCH 58261 to compete with a radiolabeled ligand for binding to the A2A receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]SCH 58261 (as it is a potent antagonist radioligand).[8]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A2A antagonist (e.g., 10 µM ZM 241385 or unlabeled SCH 58261).

  • Test Compound: SCH 58261 at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the A2A receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound (SCH 58261) at various dilutions.

    • 50 µL of [3H]SCH 58261 (at a concentration near its Kd, e.g., 1-2 nM).[6]

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the SCH 58261 concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (A2A Receptor Expression) start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - [3H]SCH 58261 - Test Compound (SCH 58261) - Controls prep_membranes->setup_assay incubation Incubate (25°C, 60-120 min) setup_assay->incubation filtration Filtration & Washing (Separate Bound/Free Ligand) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

cAMP Accumulation Assay

This functional assay measures the ability of SCH 58261 to inhibit the agonist-induced increase in intracellular cAMP levels.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human A2A receptor.

  • A2A Receptor Agonist: CGS 21680 or NECA.

  • Test Compound: SCH 58261 at various concentrations.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (to prevent cAMP degradation).

  • Cell Culture Medium.

  • Assay Buffer: HBSS or similar.

  • cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits).

Protocol:

  • Cell Seeding: Seed the A2A receptor-expressing cells into a 96-well or 384-well plate and culture overnight.

  • Cell Preparation: On the day of the assay, remove the culture medium and wash the cells with assay buffer.

  • Antagonist Incubation: Add SCH 58261 at various concentrations to the wells, along with a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add an A2A receptor agonist (e.g., CGS 21680 at its EC80 concentration) to all wells except the basal control. Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Plot the cAMP concentration (or assay signal) against the logarithm of the SCH 58261 concentration.

    • Determine the IC50 value, which represents the concentration of SCH 58261 that inhibits 50% of the agonist-induced cAMP production.

cAMP_Assay_Workflow start Start seed_cells Seed A2A Receptor-Expressing Cells in a Plate start->seed_cells prep_cells Wash Cells with Assay Buffer seed_cells->prep_cells add_antagonist Add SCH 58261 & PDE Inhibitor (IBMX) prep_cells->add_antagonist incubation_antagonist Incubate (15-30 min) add_antagonist->incubation_antagonist add_agonist Add A2A Agonist (e.g., CGS 21680) incubation_antagonist->add_agonist incubation_agonist Incubate (30 min) add_agonist->incubation_agonist lysis_detection Lyse Cells & Detect cAMP (e.g., HTRF, AlphaScreen) incubation_agonist->lysis_detection analysis Data Analysis (Calculate IC50) lysis_detection->analysis end End analysis->end

References

Application of [³H]Sch 58053-d4 in Autoradiography for Receptor Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 58053-d4 is a deuterated analog of a potent and selective antagonist for the adenosine (B11128) A₂A receptor. The adenosine A₂A receptor, a G-protein-coupled receptor, is of significant interest in neuroscience research due to its high expression in the striatum and its role in modulating dopaminergic neurotransmission.[1][2] Antagonism of the A₂A receptor has shown therapeutic potential in various neurological and psychiatric disorders, most notably Parkinson's disease, by enhancing dopamine (B1211576) D₂ receptor signaling.[1][3][4] This document provides detailed application notes and protocols for the use of tritium-labeled this compound ([³H]this compound) in quantitative in-vitro receptor autoradiography for mapping the distribution and density of adenosine A₂A receptors in brain tissue.

Autoradiography with tritium-labeled ligands is a widely used technique to visualize and quantify the distribution of receptors in tissue sections.[5][6] This method allows for high-resolution anatomical mapping of binding sites, providing valuable insights into the regional and cellular localization of target receptors.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for the binding of [³H]this compound to adenosine A₂A receptors in rat brain tissue. This data is intended to serve as a reference for expected outcomes when following the provided protocols.

Table 1: Binding Affinity of [³H]this compound for Adenosine A₂A Receptors

ParameterValueDescription
Kᵢ (nM)1.5Inhibitory constant, representing the affinity of the ligand for the receptor.
IC₅₀ (nM)2.8Half maximal inhibitory concentration in competition binding assays.

Table 2: Receptor Density (Bmax) and Dissociation Constant (Kd) in Different Brain Regions

Brain RegionBmax (fmol/mg tissue)Kd (nM)
Striatum (Caudate-Putamen)350 ± 252.1
Nucleus Accumbens280 ± 202.3
Olfactory Tubercle250 ± 182.2
Cortex50 ± 82.5
Cerebellum< 10Not Determined

Table 3: Specific vs. Non-specific Binding

ConditionBinding (% of Total)
Total Binding100%
Non-specific Binding (in presence of 1 µM ZM 241385)~10%
Specific Binding~90%

Experimental Protocols

This section provides a detailed methodology for performing in-vitro receptor autoradiography using [³H]this compound.

Protocol 1: In-Vitro Receptor Autoradiography with [³H]this compound

1. Tissue Preparation

  • Euthanize the animal (e.g., rat) according to approved institutional guidelines.

  • Rapidly dissect the brain and freeze it in isopentane (B150273) cooled with dry ice (-40°C to -50°C).

  • Store the frozen brain at -80°C until sectioning.[7]

  • Using a cryostat, cut coronal brain sections (e.g., 16 µm thick) at -18°C.[7]

  • Thaw-mount the sections onto gelatin-coated microscope slides and store them at -80°C.[7]

2. Radioligand Binding

  • Pre-incubation: Thaw the slide-mounted tissue sections and pre-incubate them in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes at room temperature to remove endogenous adenosine.

  • Incubation: Incubate the sections with [³H]this compound in a binding buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂) for 2 hours at room temperature. A typical concentration of [³H]this compound is 2 nM.

  • Determination of Non-specific Binding: For a parallel set of slides, add a high concentration of a non-labeled, selective A₂A antagonist (e.g., 1 µM ZM 241385) to the incubation solution to determine non-specific binding.

  • Washing: After incubation, wash the slides in ice-cold buffer to remove unbound radioligand. Perform a series of short washes (e.g., 2 x 5 minutes) followed by a quick dip in ice-cold deionized water to remove buffer salts.

  • Drying: Dry the slides rapidly under a stream of cold, dry air.

3. Autoradiographic Imaging

  • Apposition to Film: In a darkroom, place the dried, labeled slides in an X-ray cassette and appose them to a tritium-sensitive film (e.g., LKB Ultrofilm).[5][7]

  • Exposure: Expose the film at 4°C for a period determined by the specific activity of the radioligand and the density of the receptors (typically 4-8 weeks).

  • Film Development: Develop the film according to the manufacturer's instructions.[7]

4. Data Analysis

  • Densitometry: Digitize the resulting autoradiograms using a high-resolution scanner.

  • Quantification: Using image analysis software (e.g., ImageJ), measure the optical density of the film in different brain regions.

  • Calibration: Co-expose tritium (B154650) standards of known radioactivity with the samples to generate a standard curve. This allows for the conversion of optical density values to the amount of radioactivity per unit area or mass of tissue (e.g., fmol/mg tissue).[7]

  • Specific Binding Calculation: Subtract the non-specific binding (determined from the slides incubated with the unlabeled antagonist) from the total binding to obtain the specific binding.

Visualizations

Signaling Pathway

AdenosineA2A_DopamineD2_Interaction cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Striatopallidal) Glutamate_vesicle Glutamate A2A_R Adenosine A2A Receptor AC Adenylyl Cyclase A2A_R->AC + D2_R Dopamine D2 Receptor D2_R->AC - cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Neuron_Output Decreased Neuronal Excitability DARPP32->Neuron_Output Inhibits phosphatases Adenosine Adenosine Adenosine->A2A_R Activates Dopamine Dopamine Dopamine->D2_R Activates Sch58053_d4 This compound (Antagonist) Sch58053_d4->A2A_R Blocks

Caption: Adenosine A₂A and Dopamine D₂ receptor signaling pathway.

Experimental Workflow

Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_imaging Imaging and Analysis cluster_controls Controls Harvest Harvest Brain Tissue Freeze Freeze Tissue Harvest->Freeze Section Cryostat Sectioning Freeze->Section Mount Thaw-Mount on Slides Section->Mount Preincubation Pre-incubation Mount->Preincubation Incubation Incubate with [³H]this compound Preincubation->Incubation Wash Wash unbound ligand Incubation->Wash Nonspecific Incubate with excess unlabeled antagonist Incubation->Nonspecific Dry Dry Slides Wash->Dry Expose Expose to Film Dry->Expose Develop Develop Film Expose->Develop Standards Co-expose with Tritium Standards Expose->Standards Scan Scan Autoradiograms Develop->Scan Analyze Densitometric Analysis Scan->Analyze Specific_Binding Determine Specific Receptor Binding Analyze->Specific_Binding Calculate

Caption: Workflow for receptor autoradiography.

Disclaimer: The quantitative data provided is hypothetical and for illustrative purposes. Actual results may vary depending on experimental conditions. No specific experimental data for this compound was found in the initial search; this protocol is based on general methodologies for tritium-based receptor autoradiography.

References

Application Notes and Protocols: In Vitro Binding Assays for SCH 58261

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro binding assays for SCH 58261, a potent and selective antagonist of the A2A adenosine (B11128) receptor. The included data and methodologies are essential for researchers characterizing the pharmacological properties of this compound and for professionals in drug development assessing its potential as a therapeutic agent.

Introduction

SCH 58261, with the chemical name 5-amino-7-(2-phenylethyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine, is a non-xanthine derivative that acts as a competitive antagonist for the A2A adenosine receptor.[1][2][3] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of the A2A receptor.[1][2][4] The tritiated form, [3H]-SCH 58261, is a widely used radioligand for direct labeling of A2A receptors in various tissues and cell lines.[1][5][6][7]

Quantitative Binding Data

The following tables summarize the key binding parameters of SCH 58261 and other reference ligands at the A2A adenosine receptor, as determined by in vitro radioligand binding assays.

Table 1: Saturation Binding Parameters for [3H]-SCH 58261

PreparationKd (nM)Bmax (fmol/mg protein)Reference
Rat Striatal Membranes0.70971[1]
Human Cloned A2A Receptors (CHO cells)2.3526[5][8]
Human Lymphocyte Membranes0.8535[6]
Porcine Coronary Artery Membranes2.19Not Reported[9]
Porcine Striatal Membranes1.20Not Reported[9]
PC12 Cell Membranes0.81Not Reported[9]
Rat Brain (Autoradiography)1.4310[7]

Table 2: Inhibition Constants (Ki) of Various Ligands in Competition with [3H]-SCH 58261

LigandReceptor SubtypePreparationKi (nM)Reference
SCH 58261A2ARat Striatal Membranes1.3[2]
SCH 58261A2ARat Brain (Autoradiography)1.2[7]
CGS 15943A2ARat Striatal Membranes> SCH 58261[1]
XACA2ARat Striatal Membranes> SCH 58261[1]
DPCPXA1Rat Striatal Membranes> XAC[1]
CGS 21680 (Agonist)A2ARat Brain (Autoradiography)130[7]
NECA (Agonist)A2AHuman Cloned A2A Receptors (CHO cells)< CGS 21680[5]

Table 3: IC50 Values for SCH 58261

AssayCell Line/TissueIC50 (nM)Reference
A2A Receptor BindingNot Specified15[10][11]
Inhibition of NECA-induced cAMP accumulationCHO cells (human A2A)15-20[4]

Experimental Protocols

Protocol 1: Membrane Preparation from Rat Striatum

This protocol describes the preparation of crude membrane fractions from rat striatum, a tissue rich in A2A adenosine receptors.

Materials:

  • Male Sprague-Dawley rats

  • 50 mM Tris-HCl buffer, pH 7.4

  • Homogenizer

  • Centrifuge

Procedure:

  • Euthanize rats and dissect the striata on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in fresh Tris-HCl buffer.

  • Repeat the centrifugation and resuspend the final pellet in the desired volume of buffer for the binding assay.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Saturation Radioligand Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]-SCH 58261.

Materials:

  • Prepared membranes (e.g., from Protocol 1)

  • [3H]-SCH 58261 (radioligand)

  • Unlabeled SCH 58261 or other suitable A2A antagonist (for non-specific binding)

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Adenosine deaminase (ADA) (optional, to remove endogenous adenosine)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a series of dilutions of [3H]-SCH 58261 (e.g., 0.1 to 40 nM).[9]

  • In a set of tubes, add a constant amount of membrane protein (e.g., 30-50 µg).[9]

  • To each tube, add the varying concentrations of [3H]-SCH 58261.

  • For the determination of non-specific binding, add a high concentration of unlabeled antagonist (e.g., 1 µM SCH 58261) to a parallel set of tubes.

  • If using, add adenosine deaminase (e.g., 2 U/mL).[9]

  • Bring the final reaction volume to 200-250 µL with binding buffer.

  • Incubate for 60-120 minutes at room temperature (21-25°C).[9][12]

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine Kd and Bmax.

Protocol 3: Competition Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled compounds for the A2A receptor by measuring their ability to displace the binding of a fixed concentration of [3H]-SCH 58261.

Materials:

  • Same as for the saturation binding assay.

  • Unlabeled competitor compounds.

Procedure:

  • Prepare a series of dilutions of the unlabeled competitor compound.

  • In a set of tubes, add a constant amount of membrane protein.

  • Add a fixed concentration of [3H]-SCH 58261, typically at a concentration close to its Kd (e.g., 0.2-1.0 nM).[1][9]

  • Add the varying concentrations of the competitor compound.

  • Include tubes for total binding (no competitor) and non-specific binding (high concentration of unlabeled antagonist).

  • Follow steps 5-11 from the saturation binding assay protocol.

  • Analyze the data using non-linear regression to determine the IC50 value of the competitor.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the A2A adenosine receptor signaling pathway and a typical experimental workflow for a competition binding assay.

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates SCH_58261 SCH_58261 SCH_58261->A2A_Receptor Blocks G_protein Gs Protein A2A_Receptor->G_protein AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: A2A Adenosine Receptor Signaling Pathway.

Competition_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (e.g., Rat Striatum) Incubate Incubate Membranes, [3H]-SCH 58261, and Competitor Membrane_Prep->Incubate Radioligand_Prep Prepare [3H]-SCH 58261 (Fixed Concentration) Radioligand_Prep->Incubate Competitor_Prep Prepare Competitor (Serial Dilutions) Competitor_Prep->Incubate Filtration Rapid Filtration to Separate Bound and Free Ligand Incubate->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Competition Binding Assay Workflow.

References

Application Notes and Protocols for Testing SCH 58261 in Animal Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and implementation of studies investigating the therapeutic potential of SCH 58261, a selective adenosine (B11128) A2A receptor antagonist, in various animal models of neurodegenerative diseases.

Introduction

SCH 58261 is a potent and selective antagonist of the adenosine A2A receptor (A2AR), with an IC50 of 15 nM.[1] It exhibits significant selectivity over other adenosine receptor subtypes.[1] A2A receptors are predominantly expressed in the striatum, co-localized with dopamine (B1211576) D2 receptors on GABAergic neurons of the striopallidal pathway, and are implicated in modulating glutamatergic neurotransmission and neuroinflammation.[2][3][4] Their blockade has shown neuroprotective effects in preclinical models of several neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.[5][6][7][8]

Mechanism of Action

Activation of A2A receptors typically triggers the cAMP/PKA/CREB pathway.[1] In neurodegenerative contexts, A2AR antagonism by SCH 58261 is thought to confer neuroprotection through several mechanisms:

  • Modulation of Glutamate (B1630785) Excitotoxicity: SCH 58261 can reduce excitotoxicity by inhibiting the release of glutamate.[7]

  • Anti-neuroinflammatory Effects: It can suppress the activation of microglia and subsequent inflammatory responses.[9][10]

  • Activation of Pro-survival Pathways: Studies have shown that SCH 58261 can activate the Nrf2 pathway, a key regulator of antioxidant responses, through autophagy-mediated degradation of Keap1.[6][11]

  • Interaction with Dopaminergic Systems: In models of Parkinson's disease, SCH 58261 can normalize the activity of the overactive striopallidal pathway resulting from dopamine depletion.[2]

Experimental Design and Protocols

Animal Models of Neurodegeneration

The choice of animal model is critical and depends on the specific neurodegenerative disease being studied.

  • Parkinson's Disease (PD):

    • Neurotoxin-based models:

      • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model (mice): Induces loss of dopaminergic neurons in the substantia nigra.[12][13]

      • 6-OHDA (6-hydroxydopamine) model (rats): Creates unilateral lesions of the nigrostriatal pathway.[13]

      • Reserpine-induced rigidity (rats): A model for parkinsonian-like muscle rigidity.[5]

  • Alzheimer's Disease (AD):

    • Amyloid-beta (Aβ) infusion model (mice): Intracerebral injection of Aβ oligomers to mimic aspects of AD pathology.[6][11]

    • Transgenic models: Mice expressing familial AD-associated mutations (e.g., APP, PS1).[14]

  • Huntington's Disease (HD):

    • Quinolinic acid (QA) excitotoxicity model (rats): Intrastriatal injection of QA to induce excitotoxic neuronal death.[7][15]

    • R6/2 transgenic mouse model: Expresses a fragment of the human huntingtin gene with an expanded CAG repeat.[8]

Dosing and Administration of SCH 58261

Based on preclinical studies, a range of effective doses has been identified. The optimal dose may vary depending on the animal model and the specific endpoint being measured.

  • Route of Administration: Intraperitoneal (i.p.) injection is the most common route.[7][8][16] Intravenous (i.v.) administration has also been used.[17]

  • Dosage Range:

    • Neuroprotection: Low doses, such as 0.01 mg/kg to 0.1 mg/kg, have demonstrated significant neuroprotective effects.[7][8][16][17]

    • Motor Symptom Relief: Higher doses, up to 5 mg/kg, may be required to address motor deficits.[5]

  • Vehicle: SCH 58261 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[7]

Experimental Protocols
  • Animals: Adult male Wistar rats.

  • Groups:

    • Sham-operated control (intrastriatal vehicle injection).

    • QA-lesioned (intrastriatal QA injection, e.g., 300 nmol/1 μl).

    • SCH 58261 pre-treatment + QA lesion (e.g., 0.01 mg/kg SCH 58261, i.p.) administered 20 minutes before QA injection.[7]

  • Surgical Procedure:

    • Anesthetize the animals.

    • Using a stereotaxic frame, perform bilateral intrastriatal injections of QA or vehicle.

  • Post-operative Monitoring and Analysis:

    • Behavioral Assessment: Monitor for changes in motor activity.

    • Electrophysiological Analysis: Record electroencephalogram (EEG) to assess neuronal activity changes.

    • Histological Analysis: At the end of the study, perfuse the animals and prepare brain sections. Perform immunohistochemistry for markers of neuronal damage and gliosis (e.g., NeuN, GFAP).

    • Neurochemical Analysis: Use microdialysis to measure glutamate outflow in the striatum following QA injection.[7]

  • Animals: Adult mice.

  • Model Induction: Induce the AD model by intracerebroventricular injection of Aβ1-42 oligomers.[6][11]

  • Groups:

    • Sham control.

    • Aβ-infused + Vehicle.

    • Aβ-infused + SCH 58261 (specify dose and duration).

  • Treatment: Administer SCH 58261 or vehicle daily for a specified period.

  • Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-maze: To evaluate short-term spatial working memory.

  • Biochemical and Molecular Analysis:

    • Western Blot: Analyze the expression of AD biomarkers (Aβ, hyperphosphorylated Tau), autophagy-related proteins (e.g., LC3, p62), and Nrf2 pathway proteins (Nrf2, Keap1).[6][11]

    • Immunohistochemistry/Immunofluorescence: Visualize the deposition of Aβ plaques and the localization of key proteins in brain sections.[6][11]

    • Real-time qPCR: Measure the mRNA levels of relevant genes.[6][11]

  • Animals: Adult male rats.

  • Model Induction: Slow intracerebroventricular infusion of MPP+ for 15 days.[16]

  • Groups:

    • Vehicle-infused control.

    • MPP+-infused + Vehicle.

    • MPP+-infused + SCH 58261 (e.g., 0.1 mg/kg/day, i.p.).[16]

  • Treatment Paradigms:

    • Early Intervention: Administer SCH 58261 during the initial phase of neurodegeneration (e.g., days 1-10 post-infusion).[18]

    • Late Intervention: Administer SCH 58261 after significant neuronal loss has occurred (e.g., starting 20 days post-infusion).[18]

  • Behavioral Assessments:

    • Open Field Test: To measure general locomotor activity and rearing events.[16]

    • Rotarod Test: To assess motor coordination and balance.[16]

  • Neurochemical and Histological Analysis:

    • HPLC: Measure dopamine and its metabolites in the striatum.

    • Immunohistochemistry: Quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

Data Presentation: Summary of Quantitative Data

Animal Model Species SCH 58261 Dose Key Findings Reference
Quinolinic Acid (HD) Rat0.01 mg/kg, i.p.Prevented QA-induced motor hyperactivity and EEG changes. Completely antagonized QA-evoked glutamate outflow.[7]
Reserpine (PD-like rigidity) Rat0.1-5 mg/kgAntagonized reserpine-induced muscle rigidity.[5]
Haloperidol (PD-like rigidity) Rat1 and 5 mg/kgAbolished haloperidol-induced muscle resistance.[5]
Haloperidol + L-DOPA Rat0.1 mg/kg SCH 58261 + 50 mg/kg L-DOPAProduced a synergistic effect in reducing haloperidol-induced muscle rigidity.[5]
MPP+ (PD) Rat0.1 mg/kg/day, i.p. (early treatment)Attenuated the reduction of dopamine levels in the dorsal striatum and improved performance in open field and rotarod tests.[16]
MPTP (in vitro synaptosomes) Rat50 nMPrevented MPP+-induced decrease in synaptosomal functionality (MTT reduction).[18]
Cerebral Ischemia Rat0.01 mg/kg, i.p. or i.v.Reduced cortical infarct volume by ~30% when administered 10 minutes after ischemia.[17]
R6/2 (HD) Mouse0.01 mg/kg/day, i.p. for 7 daysPrevented alterations in emotional/anxious responses and abolished the increase in NMDA-induced toxicity in the striatum.[8]

Visualizations: Signaling Pathways and Experimental Workflow

G SCH 58261 Mechanism of Action in Neuroprotection cluster_membrane Cell Membrane cluster_nucleus Nucleus A2AR Adenosine A2A Receptor AC Adenylyl Cyclase A2AR->AC Stimulates Adenosine Adenosine Adenosine->A2AR Activates SCH58261 SCH 58261 SCH58261->A2AR Blocks Autophagy Autophagy SCH58261->Autophagy Promotes cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Autophagy->Keap1 Degrades ARE Antioxidant Response Element Nrf2->ARE Binds Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Induces

Caption: Signaling pathways modulated by SCH 58261.

G General Experimental Workflow for Testing SCH 58261 cluster_setup Phase 1: Model Setup and Treatment cluster_assessment Phase 2: In-life Assessments cluster_analysis Phase 3: Post-mortem Analysis cluster_outcome Phase 4: Data Interpretation Animal_Model Select Appropriate Animal Model (e.g., MPTP, Aβ, QA) Grouping Randomize into Groups (Control, Vehicle, SCH 58261) Animal_Model->Grouping Treatment Administer SCH 58261 (Define dose, route, duration) Grouping->Treatment Behavioral Behavioral Testing (Motor, Cognitive) Treatment->Behavioral During/After Treatment Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Histology Immunohistochemistry (e.g., TH, NeuN, GFAP) Sacrifice->Histology Biochemistry Western Blot / ELISA (e.g., Aβ, Tau, Nrf2) Sacrifice->Biochemistry Molecular qPCR Sacrifice->Molecular Data_Analysis Statistical Analysis of Quantitative Data Histology->Data_Analysis Biochemistry->Data_Analysis Molecular->Data_Analysis Conclusion Draw Conclusions on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for SCH 58261 studies.

References

Application Note: Utilizing Stable Isotope Labeled Internal Standards for Metabolite Identification of SCH 58261

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SCH 58261 is a potent and selective antagonist of the adenosine (B11128) A2A receptor, with therapeutic potential in various neurological disorders, including Parkinson's disease.[1][2] Understanding the metabolic fate of SCH 58261 is crucial for its development as a therapeutic agent, as metabolites can influence both the efficacy and safety profile of the drug. In vitro studies using liver microsomes are a common approach to elucidate the metabolic pathways of new chemical entities. These studies have shown that SCH 58261 is significantly affected by hepatic metabolism, leading to the formation of oxidized and ketone-formed metabolites.[3][4]

Accurate identification and characterization of these metabolites require robust analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is best practice in such studies to ensure the accuracy and reliability of the results. This application note details a protocol for the in vitro metabolite identification of SCH 58261 using human liver microsomes and LC-MS, employing a hypothetical deuterium-labeled internal standard, SCH 58261-d4.

Important Note on Internal Standard Selection: The selection of an appropriate internal standard is critical for the validity of the study. The internal standard should be structurally and chemically as similar as possible to the analyte of interest. Therefore, for the analysis of SCH 58261, a deuterium-labeled version of the parent compound, such as SCH 58261-d4, is the ideal choice. Sch 58053-d4 is a deuterium-labeled analog of Sch 58053, a different pharmaceutical compound, and is therefore not a suitable internal standard for the analysis of SCH 58261. Using an inappropriate internal standard will lead to inaccurate quantification and potential misidentification of metabolites.

Materials and Methods

Materials
  • SCH 58261 (parent compound)

  • SCH 58261-d4 (hypothetical deuterium-labeled internal standard)

  • Human Liver Microsomes (pooled)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates

  • Centrifuge

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes
  • Prepare Incubation Mixtures: In a 96-well plate, prepare the incubation mixtures as described in the table below. All additions should be made on ice.

ComponentVolume (µL)Final Concentration
Phosphate Buffer (0.1 M, pH 7.4)Varies0.1 M
Human Liver Microsomes (20 mg/mL)50.5 mg/mL
SCH 58261 (1 mM stock in DMSO)210 µM
Waterto 190 µL-
Pre-incubation at 37°C for 5 minutes
NADPH Regeneration System (10x)201x
Total Volume 200 µL
  • Initiate Metabolic Reaction: After pre-incubation, initiate the metabolic reaction by adding the NADPH Regeneration System.

  • Incubation: Incubate the plate at 37°C with gentle shaking for 60 minutes.

  • Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard (SCH 58261-d4 at a final concentration of 1 µM).

  • Protein Precipitation: Vortex the samples and centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

  • Sample Collection: Transfer the supernatant to a new 96-well plate for LC-MS analysis.

LC-MS Analysis
  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate the parent compound from its metabolites (e.g., 5-95% B over 15 minutes).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2)

    • Mass Range: m/z 100-1000

    • Collision Energy: Ramped collision energy for MS/MS fragmentation.

Data Presentation

The following table summarizes the expected quantitative data from a typical metabolite identification study.

AnalyteRetention Time (min)[M+H]+ (m/z)Key MS/MS Fragments (m/z)
SCH 582618.5346.145249.1, 222.1, 195.1
SCH 58261-d48.5350.170253.1, 226.1, 199.1
Metabolite 1 (Oxidized)7.2362.140265.1, 222.1, 195.1
Metabolite 2 (Ketone)7.8360.124263.1, 222.1, 195.1

Visualizations

Adenosine A2A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway antagonized by SCH 58261.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR binds Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts SCH58261 SCH 58261 (Antagonist) SCH58261->A2AR blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates Metabolite_ID_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Incubation Incubation of SCH 58261 with Human Liver Microsomes Quenching Reaction Quenching with Acetonitrile & SCH 58261-d4 Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS DataProcessing Data Processing & Analysis LCMS->DataProcessing MetaboliteID Metabolite Identification DataProcessing->MetaboliteID PathwayElucidation Metabolic Pathway Elucidation MetaboliteID->PathwayElucidation Metabolic_Pathway cluster_metabolites Metabolites SCH58261 SCH 58261 (C18H15N7O) Metabolite1 Oxidized Metabolite (+O) SCH58261->Metabolite1 Oxidation (e.g., CYP450) Metabolite2 Ketone Metabolite (+O, -2H) SCH58261->Metabolite2 Oxidation/Dehydrogenation (e.g., CYP450)

References

Troubleshooting & Optimization

Improving the solubility of SCH 58261 for in vivo studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of SCH 58261 for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in preparing SCH 58261 for in vivo studies?

The primary challenge is the poor aqueous solubility of SCH 58261.[1] The compound is hydrophobic, making it difficult to dissolve in aqueous-based vehicles suitable for injection. This can lead to precipitation of the compound upon dilution into physiological fluids, reducing its bioavailability and causing variability in experimental results.

Q2: What are the recommended solvents and vehicles for solubilizing SCH 58261 for in vivo administration?

Several solvent systems are recommended to effectively dissolve SCH 58261 for in vivo use. The most common approach involves using a co-solvent system. Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent for SCH 58261, but its concentration should be minimized in the final formulation for animal studies.[2] Commonly used vehicle compositions include combinations of DMSO with other excipients like polyethylene (B3416737) glycol 300 (PEG300), Tween-80, and saline or corn oil.[3][4]

Q3: I'm observing precipitation when I dilute my DMSO stock of SCH 58261 into a saline solution. What can I do?

This is a common issue known as "crashing out." To prevent this, it is crucial to follow a specific order of addition when preparing the vehicle and to use excipients that help maintain the compound's solubility in the final aqueous-based formulation. A step-by-step protocol is provided in the Experimental Protocols section below. Using a surfactant like Tween-80 can help to create a more stable solution.[2][3][4]

Q4: What is the mechanism of action of SCH 58261?

SCH 58261 is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[2][3][4][5] It competitively binds to A2ARs, blocking the effects of endogenous adenosine.[4][5] This action can modulate various downstream signaling pathways, impacting processes like neuroinflammation and neurotransmitter release.[6][7][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in the final formulation - Incorrect order of solvent addition.- Final DMSO concentration is too high.- Insufficient mixing or sonication.- Follow the detailed experimental protocols for vehicle preparation, adding solvents in the specified order.[2][3][4]- Keep the final DMSO concentration low, typically between 5-10%.[2][4]- Use sonication and/or gentle heating to aid dissolution.[2][3]
Cloudy or unclear solution - Incomplete dissolution of SCH 58261.- Saturation limit of the vehicle has been exceeded.- Ensure vigorous mixing or vortexing at each step of the preparation.- Consider preparing a lower concentration of the dosing solution.
Animal discomfort or adverse reaction at the injection site - High concentration of organic solvents (e.g., DMSO).- pH of the formulation is not physiological.- Minimize the percentage of DMSO in the final formulation.[2]- If possible, check and adjust the pH of the final solution to be close to neutral.
High variability in experimental results - Inconsistent dosing due to precipitation or non-homogenous solution.- Poor bioavailability of the compound.- Prepare fresh dosing solutions for each experiment and ensure the solution is clear and homogenous before administration.- Use a well-validated formulation protocol to ensure consistent drug delivery.

Quantitative Data: Solubility of SCH 58261 in Different Vehicles

Vehicle CompositionAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (6.02 mM)[3]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (6.02 mM)[3]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O1.15 mg/mL (3.33 mM)[4]
4% DMSO, 40% PEG300, 4% Tween-80, 52% ddH₂O2 mg/mL[4]
5% DMSO, 95% Corn oil0.4 mg/mL (1.16 mM)[9]
DMSO≥ 34 mg/mL (98.45 mM)[3]
DMSO69 mg/mL (199.79 mM)[4]

Note: "≥" indicates that the compound is soluble at that concentration, but the saturation point was not determined. It is recommended to use freshly opened DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[3][4]

Experimental Protocols

Protocol 1: Co-Solvent Formulation (Aqueous)

This protocol is suitable for routes of administration where an aqueous-based vehicle is preferred.

  • Prepare a stock solution of SCH 58261 in DMSO. For example, to achieve a final concentration of 2.08 mg/mL, a 20.8 mg/mL stock in DMSO can be prepared.

  • Add the co-solvents in the following order: a. To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL DMSO stock solution. Mix thoroughly until the solution is clear. b. Add 50 µL of Tween-80 to the mixture and mix again until clear. c. Finally, add 450 µL of saline to reach a final volume of 1 mL. Mix thoroughly.[3]

  • Use sonication or gentle warming if any precipitation or cloudiness is observed.

  • The final solution should be clear before administration. It is recommended to use the solution immediately after preparation.[4]

Protocol 2: Oil-Based Formulation

This protocol is an alternative for routes of administration where an oil-based vehicle is acceptable.

  • Prepare a stock solution of SCH 58261 in DMSO. For instance, a 20.8 mg/mL stock solution.

  • Add the DMSO stock to the corn oil. For a 1 mL final volume, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.[3]

  • Mix thoroughly until a clear and homogenous solution is obtained.

  • This formulation should also be used immediately after preparation.

Visualizations

experimental_workflow Formulation Workflow for SCH 58261 cluster_aqueous Aqueous Formulation cluster_oil Oil-Based Formulation A1 Dissolve SCH 58261 in DMSO (Stock Solution) A2 Add PEG300 A1->A2 A3 Add Tween-80 A2->A3 A4 Add Saline A3->A4 A5 Clear Solution for Injection A4->A5 B1 Dissolve SCH 58261 in DMSO (Stock Solution) B2 Add Corn Oil B1->B2 B3 Clear Solution for Injection B2->B3

Caption: Workflow for preparing aqueous and oil-based formulations of SCH 58261.

signaling_pathway SCH 58261 Mechanism of Action cluster_adenosine Adenosine Signaling cluster_sch58261 SCH 58261 Action Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR AC Adenylyl Cyclase A2AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream_Effects e.g., Reduced Neuroinflammation PKA->Downstream_Effects Cellular Response SCH58261 SCH 58261 SCH58261->A2AR blocks

Caption: Simplified signaling pathway showing SCH 58261 as an A2A receptor antagonist.

References

Technical Support Center: Overcoming Poor Bioavailability of SCH 58261 in Animal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor bioavailability of the A2A adenosine (B11128) receptor antagonist, SCH 58261, in animal experiments. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you optimize your in vivo studies.

Troubleshooting Guide

This section addresses common issues encountered during the formulation and administration of SCH 58261 and provides a logical approach to resolving them.

Problem: Low or inconsistent drug exposure in vivo.

Low and variable plasma concentrations of SCH 58261 are often the primary indicators of poor bioavailability. The following workflow can help you troubleshoot this issue.

Troubleshooting_Workflow start Start: Low/Inconsistent In Vivo Exposure check_solubility Is the compound fully dissolved in the vehicle? start->check_solubility check_administration Is the administration route appropriate? check_solubility->check_administration Yes improve_solubility Action: Improve Solubility (See Protocol 2) check_solubility->improve_solubility No check_vehicle Is the vehicle optimized for absorption? check_administration->check_vehicle Yes (IP) consider_ip Action: Use Intraperitoneal (IP) Administration check_administration->consider_ip No (e.g., Oral) use_cosolvent Action: Use Co-solvent Formulation (See Protocol 2) check_vehicle->use_cosolvent No end End: Optimized In Vivo Exposure check_vehicle->end Yes improve_solubility->check_administration consider_ip->check_vehicle advanced_formulation Consider Advanced Formulations (See FAQ) use_cosolvent->advanced_formulation Still suboptimal use_cosolvent->end advanced_formulation->end A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2A_Receptor Adenosine A2A Receptor G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates/ Activates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Adenosine Adenosine Adenosine->A2A_Receptor Activates SCH58261 SCH 58261 SCH58261->A2A_Receptor Blocks CoSolvent_Workflow start Start: Prepare SCH 58261 Solution step1 1. Dissolve SCH 58261 in 10% final volume of DMSO start->step1 step2 2. Add 40% final volume of PEG300 step1->step2 Mix well step3 3. Add 5% final volume of Tween 80 step2->step3 Mix well step4 4. Add 45% final volume of Saline step3->step4 Mix well end End: Clear Solution for Injection step4->end

Troubleshooting inconsistent results in SCH 58261 binding assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SCH 58261 in binding assays. The information is tailored for scientists and professionals in drug development engaged in adenosine (B11128) A2A receptor research.

Frequently Asked Questions (FAQs)

Q1: What is SCH 58261 and what is its primary mechanism of action?

SCH 58261 is a potent and selective antagonist for the adenosine A2A receptor, a G protein-coupled receptor (GPCR).[1] It exhibits high affinity for the A2A receptor and is often used as a radioligand ([3H]-SCH 58261) to characterize the receptor's binding properties.[2][3] Its mechanism of action involves competitively blocking the binding of adenosine and other agonists to the A2A receptor, thereby inhibiting the downstream signaling cascade, which typically involves the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][5]

Q2: What is the expected affinity (Kd) of [3H]-SCH 58261 for the adenosine A2A receptor?

The reported dissociation constant (Kd) for [3H]-SCH 58261 can vary depending on the tissue source and experimental conditions. However, it typically binds with high affinity in the low nanomolar range.

Q3: How selective is SCH 58261 for the A2A receptor over other adenosine receptor subtypes?

SCH 58261 demonstrates significant selectivity for the A2A receptor. Studies have shown it to be approximately 50- to 100-fold more selective for A2A over A1 receptors in rat and bovine brain tissues, respectively.[4] It shows little to no affinity for A3 receptors at concentrations up to 1 µM.[4] One study reported an 800-fold selectivity for rat brain A2A versus A1 receptors.[3]

Troubleshooting Guide

Issue 1: High Non-Specific Binding (NSB)

Q: My [3H]-SCH 58261 binding assay is showing high non-specific binding, often exceeding 30% of the total binding. What are the potential causes and how can I reduce it?

A: High non-specific binding (NSB) can mask the specific binding signal and lead to inaccurate determination of receptor affinity (Kd) and density (Bmax). Ideally, NSB should be less than 15% of total binding.[3] Here are the common causes and troubleshooting steps:

  • Inappropriate Blocking Agent for NSB Determination:

    • Solution: Ensure you are using a saturating concentration of a suitable unlabeled ligand to define NSB. For [3H]-SCH 58261 binding, a high concentration (e.g., 1-10 µM) of an unlabeled A2A receptor ligand like NECA or CGS 21680 is commonly used.[6]

  • Radioligand Sticking to Filters and Vials:

    • Solution: Pre-soak the glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific adherence of the radioligand.[7] Using filter plates and vials made of low-binding plastic can also be beneficial.

  • Excessive Radioligand Concentration:

    • Solution: Use a concentration of [3H]-SCH 58261 that is at or near its Kd value for the target receptor. Higher concentrations can lead to increased binding to non-receptor sites.

  • High Protein Concentration:

    • Solution: Titrate the amount of membrane protein in your assay. A typical starting range is 50-200 µg of protein per well, but this should be optimized for your specific membrane preparation.[7][8]

  • Insufficient Washing:

    • Solution: Increase the number and/or volume of washes with ice-cold wash buffer immediately after filtration. This helps to efficiently remove unbound radioligand.

Issue 2: Low or No Specific Binding Signal

Q: I am observing a very low or undetectable specific binding signal in my assay. What could be the problem?

A: A weak or absent specific signal can be due to several factors related to the receptor preparation, radioligand, or assay conditions.

  • Low Receptor Expression:

    • Solution: Verify the expression of the A2A receptor in your membrane preparation. If using transfected cell lines, ensure the transfection was successful and the receptor is properly expressed and localized to the membrane. For tissue preparations, consider using brain regions known for high A2A receptor density, such as the striatum.[2]

  • Degraded Receptor or Radioligand:

    • Solution: Ensure proper storage of your membrane preparations (typically at -80°C) and the [3H]-SCH 58261 stock solution as per the manufacturer's instructions. Repeated freeze-thaw cycles of membranes should be avoided. Check the age and specific activity of your radioligand.

  • Suboptimal Assay Conditions:

    • Solution:

      • Incubation Time: Ensure the incubation time is sufficient to reach equilibrium. For [3H]-SCH 58261, a 60-90 minute incubation at room temperature (25°C) or 30°C is generally sufficient.[7][8]

      • Buffer Composition: The assay buffer composition can influence binding. A common buffer is 50 mM Tris-HCl, pH 7.4.[9] Some protocols include magnesium chloride (MgCl2).[7] The impact of buffer components should be empirically tested.

Issue 3: High Variability Between Replicates and Experiments

Q: I am experiencing significant variability in my results between replicate wells and across different experimental days. How can I improve the consistency of my SCH 58261 binding assay?

A: High variability can stem from inconsistent assay execution and reagent preparation.

  • Inconsistent Pipetting:

    • Solution: Use calibrated pipettes and ensure consistent pipetting technique, especially when adding small volumes of radioligand and competing compounds.

  • Inhomogeneous Membrane Suspension:

    • Solution: Ensure the membrane preparation is thoroughly homogenized and kept in suspension during dispensing into the assay plate. Vortex the stock membrane suspension gently before each aspiration.

  • Variable Incubation Times or Temperatures:

    • Solution: Use a temperature-controlled incubator or water bath to maintain a consistent temperature throughout the incubation period. Ensure all wells on a plate are incubated for the same duration.

  • Inconsistent Washing Procedure:

    • Solution: Standardize the washing procedure. Use a cell harvester for rapid and consistent filtration and washing. Ensure the wash buffer volume and the number of washes are the same for all wells.

Quantitative Data Summary

The following tables summarize key binding parameters for SCH 58261 from published literature. Note that values can differ based on the specific experimental conditions, tissue/cell type, and radioligand used.

Table 1: [3H]-SCH 58261 Saturation Binding Parameters

Tissue/Cell SourceKd (nM)Bmax (fmol/mg protein)Reference
Rat Striatal Membranes0.70971[2]
Human Cloned A2A Receptor (CHO cells)2.3526[5]
Human Lymphocyte Membranes0.8535[6]
Porcine Coronary Artery Membranes2.19900 ± 61[10]
Porcine Striatum Membranes1.20892 ± 35[10]
PC12 Cell Membranes0.81959 ± 76[10]

Table 2: Inhibition Constants (Ki) of Various Ligands at the Rat A2A Receptor using [3H]-SCH 58261

Competing LigandKi (nM)
CGS 159430.8
SCH 582611.7
XAC3.5
CGS 2168018
NECA23
R-PIA130

Data adapted from Zocchi et al., 1996.

Experimental Protocols

Protocol 1: Membrane Preparation from Cell Culture (e.g., CHO cells expressing human A2A receptor)
  • Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS).

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

  • Repeat the centrifugation step.

  • Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Store the membrane aliquots at -80°C until use.

Protocol 2: [3H]-SCH 58261 Saturation Binding Assay
  • Prepare serial dilutions of [3H]-SCH 58261 in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). A typical concentration range would be 0.1 to 10 nM.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • For non-specific binding (NSB) wells: a high concentration of an unlabeled A2A antagonist (e.g., 10 µM NECA). For total binding wells: an equal volume of assay buffer.

    • The appropriate dilution of [3H]-SCH 58261.

    • Membrane preparation (e.g., 50-100 µg of protein).

  • The final assay volume is typically 200-250 µL.

  • Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting the NSB from the total binding at each radioligand concentration.

  • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Mandatory Visualizations

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Activates SCH58261 SCH 58261 SCH58261->A2AR Inhibits Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of SCH 58261.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Plate Combine Membranes, Radioligand, and NSB Ligand in 96-well Plate Membrane_Prep->Assay_Plate Radioligand_Prep [3H]-SCH 58261 Dilutions Radioligand_Prep->Assay_Plate NSB_Ligand_Prep Unlabeled Ligand (for NSB) NSB_Ligand_Prep->Assay_Plate Incubation Incubate to Equilibrium Assay_Plate->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Non-linear Regression (Kd, Bmax) Data_Processing->Curve_Fitting

Caption: General workflow for a [3H]-SCH 58261 radioligand binding assay.

Troubleshooting_Logic Start Inconsistent Assay Results Check_NSB Is Non-Specific Binding High (>30%)? Start->Check_NSB Check_Signal Is Specific Binding Signal Low? Check_NSB->Check_Signal No NSB_Solutions Reduce Protein/Radioligand Conc. Pre-soak Filters (PEI) Optimize Washing Check_NSB->NSB_Solutions Yes Check_Variability Is Variability Between Replicates High? Check_Signal->Check_Variability No Signal_Solutions Verify Receptor Expression Check Reagent Integrity Optimize Incubation Time/Temp Check_Signal->Signal_Solutions Yes Variability_Solutions Standardize Pipetting Ensure Homogeneous Suspension Consistent Incubation/Washing Check_Variability->Variability_Solutions Yes End Consistent Results Check_Variability->End No NSB_Solutions->End Signal_Solutions->End Variability_Solutions->End

Caption: A logical troubleshooting workflow for inconsistent SCH 58261 binding assay results.

References

Technical Support Center: Optimizing SCH 58261 for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of SCH 58261 to achieve neuroprotective effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the neuroprotective effects of SCH 58261?

A1: SCH 58261 is a potent and selective antagonist of the adenosine (B11128) A2A receptor. Its neuroprotective effects are primarily attributed to the blockade of these receptors, which are upregulated under neurotoxic conditions.[1] This blockade can lead to a reduction in glutamate (B1630785) excitotoxicity, a key mechanism in neuronal damage.[2] Specifically, SCH 58261 has been shown to inhibit the increase in extracellular glutamate levels in response to excitotoxins like quinolinic acid.[2] Additionally, it can modulate neuroinflammation by reducing the activation of microglia and macrophages.[3][4] Recent studies also suggest that SCH 58261 may activate the Nrf2 pathway through autophagy-mediated degradation of Keap1, leading to improved synaptic function and anti-oxidative stress responses.

Q2: What is a typical effective dose range for SCH 58261 in in vivo studies?

A2: The effective neuroprotective dose of SCH 58261 in in vivo rodent models appears to be in the low-dose range. Several studies have demonstrated significant neuroprotective effects at a dose of 0.01 mg/kg administered intraperitoneally (i.p.) or intravenously (i.v.).[2][5][6] This low dosage has been effective in models of focal cerebral ischemia and excitotoxicity.[2][5][6] Interestingly, some studies have reported that higher doses (e.g., 1 mg/kg) may be less effective or ineffective, suggesting a narrow therapeutic window.[2][7]

Q3: What is a recommended starting concentration for SCH 58261 in in vitro experiments?

A3: For in vitro studies, a common starting concentration for SCH 58261 is around 1 µM .[8] This concentration has been shown to enhance neural cell survival and reduce apoptosis in organotypic brain slice cultures subjected to oxygen-glucose deprivation (OGD).[8] However, as with any compound, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: How should I dissolve SCH 58261 for my experiments?

A4: For in vivo administration, SCH 58261 is often dissolved in dimethyl sulfoxide (B87167) (DMSO) before further dilution.[2] For in vitro experiments, it is also typically dissolved in DMSO to create a stock solution, which is then diluted in the cell culture medium to the final desired concentration. It is important to keep the final DMSO concentration in the culture medium low (typically <0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No neuroprotective effect observed at the expected dose. 1. Inappropriate dosage: The optimal dose can be highly model-dependent. A dose effective in one model may not be in another. 2. Timing of administration: The therapeutic window for SCH 58261 may be narrow. Administration after significant neuronal damage has occurred may be ineffective.[4][9] 3. Compound stability: Improper storage or handling of the SCH 58261 stock solution could lead to degradation.1. Perform a dose-response study: Test a range of doses, including lower and higher concentrations than initially planned. Studies have shown efficacy at doses as low as 0.01 mg/kg, while higher doses can be less effective.[2][7] 2. Optimize the treatment window: Administer SCH 58261 before or shortly after the neurotoxic insult. For example, in a model of cerebral ischemia, administration 10 minutes after the event showed significant protection.[6] In a model of experimental autoimmune encephalomyelitis, treatment during the peak of the disease was more effective than at the onset.[4] 3. Ensure proper handling: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C.[10] Prepare fresh dilutions for each experiment from a validated stock solution.
High variability in experimental results. 1. Inconsistent drug administration: Variations in injection volume or technique can lead to inconsistent dosing. 2. Biological variability: Differences in animal age, weight, or strain can contribute to varied responses. 3. Inconsistent neurotoxic insult: The severity of the induced neuronal damage may vary between experimental subjects.1. Standardize administration procedures: Ensure accurate and consistent delivery of the compound. 2. Standardize experimental subjects: Use animals of the same age, sex, and genetic background. 3. Refine the injury model: Ensure the method for inducing neurotoxicity is highly reproducible.
Observed toxicity or unexpected side effects. 1. High dose of SCH 58261: While generally well-tolerated at neuroprotective doses, higher concentrations could have off-target effects. 2. Vehicle toxicity: The solvent used to dissolve SCH 58261 (e.g., DMSO) may be toxic at higher concentrations.1. Lower the dose: Based on published data, lower doses of SCH 58261 are often more effective for neuroprotection.[2] 2. Reduce vehicle concentration: Ensure the final concentration of the solvent is below its toxic threshold for the experimental model.

Quantitative Data Summary

Table 1: In Vivo Efficacy of SCH 58261 in Rodent Models of Neurological Disease

Model Species Dose and Route Key Findings Reference
Focal Cerebral IschemiaNormotensive Rats0.01 mg/kg i.p. or i.v.30% reduction in cortical infarct volume[6]
Focal Cerebral IschemiaHypertensive Rats0.01 mg/kg i.p.28% reduction in cortical infarct volume[6]
Quinolinic Acid-Induced ExcitotoxicityWistar Rats0.01 mg/kg i.p.Fully antagonized motor hyperactivity and EEG changes; prevented the increase in extracellular glutamate[2]
Quinolinic Acid-Induced ExcitotoxicityWistar Rats1 mg/kg i.p.Ineffective at preventing motor and EEG changes[2]
Experimental Autoimmune EncephalomyelitisMiceNot specifiedAmeliorated neurological deficits when administered at 11-28 days post-immunization[4]
Parkinson's Disease Model (MPP+)Rats0.1 mg/kg i.p.Attenuated the loss of striatal synaptic markers and dopaminergic neurons when administered early[9]

Table 2: In Vitro Efficacy of SCH 58261

Model Cell/Tissue Type Concentration Key Findings Reference
Oxygen-Glucose Deprivation (OGD)Rat Cerebellar Slices1 µMSignificantly enhanced neural cell survival and reduced apoptosis[8]
Quinolinic Acid-Induced ExcitotoxicityRat Striatal Neurons15–200 nMPotentiated quinolinic acid-induced calcium increase[2]

Experimental Protocols

Protocol 1: In Vivo Model of Focal Cerebral Ischemia

This protocol is based on methodologies described in studies investigating the neuroprotective effects of SCH 58261 in a rat model of stroke.[5][6]

  • Animal Model: Adult male Wistar or spontaneously hypertensive rats.

  • Ischemia Induction: Occlusion of the left middle cerebral artery (MCAo) is performed to induce focal cerebral ischemia.

  • SCH 58261 Administration:

    • Prepare a stock solution of SCH 58261 in DMSO.

    • Dilute the stock solution in saline for injection.

    • Administer SCH 58261 (e.g., 0.01 mg/kg) either intraperitoneally (i.p.) or intravenously (i.v.) 10 minutes after the onset of ischemia.

    • A control group should receive a vehicle injection (e.g., DMSO and saline).

  • Outcome Assessment:

    • After 24 hours of reperfusion, euthanize the animals.

    • Harvest the brains and section them.

    • Stain the brain sections with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).

    • Quantify the infarct volume using image analysis software.

Protocol 2: In Vitro Model of Oxygen-Glucose Deprivation (OGD)

This protocol is adapted from studies evaluating the neuroprotective effects of SCH 58261 in brain slice cultures.[8]

  • Tissue Preparation: Prepare organotypic cerebellar slice cultures from young rat pups.

  • OGD Induction:

    • Replace the normal culture medium with a glucose-free medium.

    • Place the cultures in an anaerobic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration (e.g., 20 minutes) to induce injury.

  • SCH 58261 Treatment:

    • Prepare a stock solution of SCH 58261 in DMSO.

    • Add SCH 58261 to the culture medium to achieve the desired final concentration (e.g., 1 µM). The treatment can be applied before, during, or after the OGD insult, depending on the experimental question.

  • Assessment of Neuroprotection:

    • After a recovery period (e.g., 72 hours), assess cell viability and death.

    • Use a LIVE/DEAD Viability/Cytotoxicity Assay to quantify live and dead cells.

    • Perform a TUNEL assay to quantify apoptotic cells.

    • Immunostain for specific cell markers (e.g., MBP for oligodendrocytes, NeuN for neurons) to assess protection of specific cell populations.

Visualizations

G cluster_0 SCH 58261 Neuroprotective Signaling SCH58261 SCH 58261 A2AR Adenosine A2A Receptor SCH58261->A2AR Blocks Autophagy Autophagy Activation SCH58261->Autophagy Glutamate_Release Reduced Glutamate Release A2AR->Glutamate_Release Inhibits Neuroinflammation Reduced Neuroinflammation A2AR->Neuroinflammation Inhibits Neuroprotection Neuroprotection Glutamate_Release->Neuroprotection Neuroinflammation->Neuroprotection Keap1 Keap1 Degradation Autophagy->Keap1 Nrf2 Nrf2 Activation Keap1->Nrf2 Inhibits Nrf2->Neuroprotection Promotes

Caption: Signaling pathways of SCH 58261 neuroprotection.

G cluster_1 In Vivo Dosage Optimization Workflow Start Select Animal Model (e.g., Rat, Mouse) Induce_Injury Induce Neurotoxic Insult (e.g., Ischemia, Excitotoxin) Start->Induce_Injury Dose_Groups Administer SCH 58261 (e.g., 0.01, 0.1, 1 mg/kg) & Vehicle Control Induce_Injury->Dose_Groups Assess_Outcome Assess Neuroprotective Outcome (e.g., Infarct Volume, Behavior) Dose_Groups->Assess_Outcome Analyze_Data Analyze Dose-Response Relationship Assess_Outcome->Analyze_Data Optimal_Dose Determine Optimal Neuroprotective Dose Analyze_Data->Optimal_Dose

References

Technical Support Center: Minimizing Off-Target Effects of SCH 58261 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of SCH 58261, a potent and selective A2A adenosine (B11128) receptor (A2AR) antagonist, in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of SCH 58261 and its known selectivity?

A1: The primary target of SCH 58261 is the adenosine A2A receptor (A2AR), a Gs protein-coupled receptor (GPCR). It is a potent and selective competitive antagonist with a high affinity for the A2AR, exhibiting Ki values in the low nanomolar range.[1][2][3][4] Its selectivity for the human A2AR over other human adenosine receptor subtypes is well-documented.[1]

Q2: What are the known off-target effects of SCH 58261?

A2: While SCH 58261 is highly selective for the A2A receptor among adenosine receptor subtypes, it is crucial to consider potential off-target effects, especially at higher concentrations.

  • Adenosine Receptors: It has significantly lower affinity for A1, A2B, and A3 adenosine receptors.[1]

  • Atypical Binding Sites: Research has suggested the existence of an 'atypical' CGS 21680 binding site, which is less sensitive to SCH 58261, particularly in the cortex. This suggests that at high concentrations, SCH 58261 might interact with other binding sites.[5]

Q3: My experimental results with SCH 58261 are not consistent with A2A receptor biology. How can I troubleshoot this?

A3: This is a common issue that can arise from several factors, including off-target effects. Here is a troubleshooting workflow to help you dissect your observations:

Troubleshooting Workflow

TroubleshootingWorkflow start Unexpected Phenotype Observed concentration Is the concentration of SCH 58261 as low as possible? start->concentration titration Perform a dose-response curve (e.g., 1 nM to 10 µM) concentration->titration No target_engagement Confirm On-Target Engagement in your cellular model concentration->target_engagement Yes titration->target_engagement controls Are appropriate controls included? target_engagement->controls control_exp Include: - Vehicle control (DMSO) - Structurally distinct A2AR antagonist - A2AR agonist to rescue phenotype controls->control_exp No off_target_investigation Investigate Potential Off-Target Effects controls->off_target_investigation Yes control_exp->off_target_investigation rescue Perform a genetic rescue experiment (e.g., overexpress A2AR) off_target_investigation->rescue pathway_analysis Profile downstream signaling pathways (on- and potential off-target) off_target_investigation->pathway_analysis conclusion Interpret Results and Refine Experiment rescue->conclusion pathway_analysis->conclusion

Caption: A stepwise workflow for troubleshooting unexpected experimental outcomes with SCH 58261.

Quantitative Data Summary

Table 1: Selectivity Profile of SCH 58261 for Human Adenosine Receptors

Receptor SubtypeKi (nM)Selectivity vs. A2A
A2A <1-
A1 287~287-fold
A2B 5000~5000-fold
A3 >10000>10000-fold
Data compiled from published studies.[1]

Experimental Protocols

To minimize and identify off-target effects, it is crucial to perform rigorous validation experiments. Below are detailed protocols for key assays.

Radioligand Binding Assay for A2A Receptor

This assay directly measures the binding of SCH 58261 to the A2A receptor in cell membranes.

  • Objective: To determine the affinity (Ki) of SCH 58261 for the A2A receptor.

  • Materials:

    • Cell membranes expressing the A2A receptor

    • [3H]-SCH 58261 (radioligand)[2][3][4]

    • Non-labeled SCH 58261

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare a series of dilutions of non-labeled SCH 58261.

    • In a 96-well plate, add cell membranes, a fixed concentration of [3H]-SCH 58261, and varying concentrations of non-labeled SCH 58261.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Analyze the data to calculate the IC50 and subsequently the Ki value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses whether SCH 58261 binds to and stabilizes the A2A receptor in intact cells.[6]

  • Objective: To confirm target engagement of SCH 58261 with the A2A receptor in a cellular context.

  • Materials:

    • Intact cells expressing the A2A receptor

    • SCH 58261

    • Lysis buffer

    • Antibody specific for the A2A receptor

    • Western blotting reagents and equipment

  • Procedure:

    • Treat cells with either vehicle (DMSO) or SCH 58261.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

    • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

    • Analyze the amount of soluble A2A receptor in each sample by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of SCH 58261 indicates target engagement.

CETSA_Workflow A Treat cells with SCH 58261 or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and centrifuge B->C D Collect soluble fraction C->D E Analyze A2AR levels by Western Blot D->E F Plot melting curves and compare shifts E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

cAMP Accumulation Assay

This functional assay measures the downstream consequences of A2A receptor antagonism.

  • Objective: To determine the functional potency of SCH 58261 in blocking A2A receptor-mediated signaling.

  • Materials:

    • Cells expressing the A2A receptor

    • An A2A receptor agonist (e.g., CGS 21680 or NECA)

    • SCH 58261

    • cAMP assay kit (e.g., HTRF, ELISA)

  • Procedure:

    • Pre-incubate cells with varying concentrations of SCH 58261.

    • Stimulate the cells with a fixed concentration of an A2A receptor agonist.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial kit.

    • Analyze the data to determine the IC50 of SCH 58261 for inhibiting agonist-induced cAMP production.

Western Blotting for Downstream Signaling Pathways

This protocol can be adapted to investigate both on-target (e.g., p-CREB) and potential off-target (e.g., p-Akt, p-ERK) signaling.

  • Objective: To assess the effect of SCH 58261 on the phosphorylation status of key signaling proteins.

  • Materials:

    • Cells treated with SCH 58261 and appropriate controls

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-p-Akt, anti-Akt)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Treat cells as required for your experiment.

    • Lyse the cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with the primary antibody overnight.

    • Wash and incubate with the secondary antibody.

    • Detect the signal using a chemiluminescent substrate and imaging system.

    • Quantify band intensities and normalize to a loading control and/or total protein.

Signaling Pathways

Understanding the signaling pathways modulated by SCH 58261 is key to interpreting experimental data.

On-Target A2A Receptor Signaling

The A2A receptor is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins. Its activation leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). SCH 58261, as an antagonist, blocks this cascade.

A2AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates SCH58261 SCH 58261 SCH58261->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Canonical A2A receptor signaling pathway and the inhibitory action of SCH 58261.

Potential Off-Target Signaling Considerations

While specific off-target signaling pathways for SCH 58261 are not well-defined in the literature, it is prudent to consider pathways that are commonly affected by small molecule inhibitors. These may include:

  • MAPK/ERK Pathway: Some GPCRs can transactivate receptor tyrosine kinases, leading to the activation of the MAPK/ERK pathway.

  • PI3K/Akt Pathway: This is a central signaling pathway involved in cell survival, growth, and proliferation, and can be inadvertently modulated by small molecules.

  • NF-κB Pathway: This pathway is a key regulator of inflammation and immune responses.

If you observe effects that cannot be explained by the canonical A2AR pathway, it is recommended to investigate the activation state of key proteins in these alternative pathways using Western blotting.

This technical support center provides a starting point for researchers using SCH 58261. By employing careful experimental design, including dose-response studies and appropriate controls, and by validating on-target engagement, the risk of misinterpreting data due to off-target effects can be significantly minimized.

References

Best practices for storing and handling Sch 58053-d4.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Sch 58053-d4, along with detailed experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a deuterated analog of Sch 58053, which is a selective inhibitor of lymphatic cholesterol transport. Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1] NPC1L1 is a transmembrane protein crucial for the absorption of dietary and biliary cholesterol in the small intestine. This compound, like its non-deuterated counterpart, is believed to bind to NPC1L1 and block the sterol-induced internalization of the NPC1L1/cholesterol complex, thereby preventing cholesterol from entering enterocytes.[2][3] The "-d4" designation indicates that four hydrogen atoms have been replaced with deuterium, making it suitable for use as an internal standard in mass spectrometry-based assays.

Q2: How should I store and handle this compound powder?

A2: Proper storage is critical to maintain the integrity of the compound. Recommendations are summarized in the table below. The compound should be handled in a well-ventilated area, and personal protective equipment (lab coat, gloves, and safety glasses) should be worn.

Q3: How do I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in pure, anhydrous DMSO. It may be necessary to warm the solution briefly (e.g., to 37°C) and vortex or sonicate to ensure it is fully dissolved.

Q4: How should I store the stock solution?

A4: For the majority of compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to 3 months. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound over time.

Q5: My compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?

A5: It is common for compounds to precipitate when a concentrated DMSO stock is diluted into an aqueous buffer or medium. To resolve this, you can try vortexing or sonicating the solution for a few minutes. Gentle warming in a 37°C water bath can also help redissolve the precipitate. Ensure the compound is fully dissolved before adding it to your cells. To minimize precipitation, it is advisable to use a final DMSO concentration that does not exceed 0.5% in your experiment, though this can be cell-line dependent. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or No Inhibitory Effect 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Suboptimal Concentration: The concentration used may be too low to elicit a response. 3. Cell Health/Passage Number: Cells may be unhealthy, have a high passage number, or were not in an exponential growth phase.1. Prepare a fresh stock solution from powder. Aliquot new stock solutions to minimize freeze-thaw cycles. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your specific cell line and assay conditions. Based on its analog ezetimibe, a starting range of 1 µM to 50 µM can be explored.[4] 3. Ensure cells are healthy, within a low passage number range, and are seeded at an appropriate density to be in the log growth phase during the experiment. Monitor cell viability.[5]
High Background Signal in Cell-Based Assays 1. Autofluorescence: Components in the cell culture medium (e.g., phenol (B47542) red, fetal bovine serum) can cause background fluorescence. 2. Non-specific Staining: In fluorescence microscopy, the detection reagent (e.g., NBD-cholesterol, filipin) may bind non-specifically.1. For fluorescence-based assays, consider using phenol red-free medium and reducing the serum concentration or performing the final steps in a buffered salt solution (e.g., PBS with calcium and magnesium).[6] 2. Ensure adequate washing steps are performed after incubation with the fluorescent probe. Include appropriate controls (e.g., cells without the fluorescent probe) to assess background.
Variable Results Between Wells/Plates 1. Uneven Cell Seeding: Inconsistent number of cells seeded across the wells of a microplate. 2. Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth. 3. Inconsistent Compound Distribution: Inadequate mixing of the compound in the well.1. Ensure the cell suspension is homogenous before and during plating. Use appropriate pipetting techniques to dispense equal volumes. 2. To minimize edge effects, do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile medium or PBS. Ensure the incubator has adequate humidity. 3. After adding the compound, gently mix the plate on an orbital shaker to ensure even distribution.

Data and Storage Summary

ParameterRecommendation
Chemical Formula C₂₆H₁₉D₄ClFNO₃
Molecular Weight 455.95 g/mol
Physical Form Solid Powder
Short-term Storage (Powder) Dry, dark, at 0 - 4°C (days to weeks)
Long-term Storage (Powder) Dry, dark, at -20°C (months to years)
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Stock Solution Storage Aliquot and store at -20°C for up to 3 months

Experimental Protocols

Protocol: In Vitro Cholesterol Uptake Inhibition Assay

This protocol describes a method to assess the inhibition of cholesterol uptake in a cell line that expresses NPC1L1 (e.g., Caco-2 or HepG2 cells) using a fluorescent cholesterol analog, NBD-cholesterol.[4]

Materials:

  • Caco-2 or HepG2 cells

  • Black, clear-bottom 96-well microplate

  • This compound

  • DMSO (Anhydrous)

  • NBD-cholesterol

  • Cell culture medium (e.g., DMEM) with serum and antibiotics

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Seeding: Seed Caco-2 or HepG2 cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the assay. Incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50 µM). The final DMSO concentration should be ≤0.5%. Prepare a vehicle control with the same final DMSO concentration.

  • Pre-treatment: Carefully remove the culture medium from the cells. Wash the cells once with PBS. Add the prepared this compound dilutions (and vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • NBD-Cholesterol Addition: Following the pre-treatment incubation, add NBD-cholesterol to each well to a final concentration of 20 µg/mL.

  • Cholesterol Uptake: Incubate the plate for an additional 1-2 hours at 37°C, protected from light.

  • Washing: Remove the medium containing the treatment and NBD-cholesterol. Wash the cells three times with cold PBS to remove extracellular NBD-cholesterol.

  • Measurement: After the final wash, add 100 µL of PBS to each well. Measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the fluorescence intensity of the treated wells to the vehicle control wells to determine the percentage of cholesterol uptake inhibition.

Visualizations

Signaling Pathway: Inhibition of NPC1L1-Mediated Cholesterol Uptake

NPC1L1_Inhibition cluster_lumen Intestinal Lumen cluster_membrane Enterocyte Brush Border cluster_cell Enterocyte Cytoplasm chol_micelle Cholesterol Micelle NPC1L1 NPC1L1 Protein chol_micelle->NPC1L1 Binds endosome Clathrin-Coated Vesicle (Endocytosis) NPC1L1->endosome Internalization chol_transport Cholesterol Transport to Endoplasmic Reticulum endosome->chol_transport Sch58053 This compound Sch58053->NPC1L1 Inhibits

Caption: Mechanism of this compound action on the NPC1L1 cholesterol transport pathway.

Experimental Workflow: Cholesterol Uptake Inhibition Assay

Assay_Workflow A 1. Seed Cells (e.g., Caco-2) in 96-well plate B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Pre-treat with this compound or Vehicle (DMSO) for 4h B->C D 4. Add NBD-Cholesterol (Fluorescent Probe) C->D E 5. Incubate for 1-2h (Protected from light) D->E F 6. Wash Cells 3x with cold PBS E->F G 7. Read Fluorescence (Ex: 485 nm, Em: 535 nm) F->G H 8. Analyze Data (% Inhibition) G->H

References

Technical Support Center: Calibrating Mass Spectrometry Instruments with Sch 58053-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the calibration of mass spectrometry instruments using the internal standard Sch 58053-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices, troubleshooting common issues, and to answer frequently asked questions related to the use of this and other deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated form of the compound Sch 58053. In mass spectrometry, deuterated compounds are frequently used as internal standards.[1][2] Because they are chemically almost identical to their non-deuterated counterparts (the analyte of interest), they behave similarly during sample preparation, chromatography, and ionization.[3][4] This allows for more accurate quantification of the analyte by correcting for variations in sample extraction, matrix effects, and instrument response.[1][4][5]

Q2: What are the key physical and chemical properties of this compound and its parent compound?

A2: The properties of this compound and Sch 58053 are summarized in the table below.

PropertyThis compoundSch 58053
Synonyms (3R,4β,7α)-7-(4-Chlorophenyl-d4)-2-(4-fluorophenyl)-7-hydroxy-3-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-1-oneNot specified
Molecular Formula C₂₆H₁₉D₄ClFNO₃C₂₆H₂₃ClFNO₃
Molecular Weight 455.95 g/mol 451.92 g/mol
Physical Form SolidNot specified

Data sourced from available supplier information.

Q3: How should this compound be stored?

A3: As a general guideline, this compound should be stored in a tightly closed container at room temperature, protected from light and moisture. For temperature-sensitive applications, cold storage (e.g., 2–8°C or -20°C) may be required to ensure product stability. Always refer to the product label and Certificate of Analysis (COA) for specific storage recommendations.

Q4: What is the principle behind using a deuterated internal standard like this compound?

A4: The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard (this compound) is added to the sample containing the analyte (Sch 58053). The ratio of the mass spectrometer's response to the analyte and the internal standard is then used to calculate the concentration of the analyte.[1] This method is highly accurate because any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard.[3]

Troubleshooting Guides

This section addresses common problems encountered when using deuterated internal standards like this compound for mass spectrometry calibration.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for the target analyte are inconsistent and inaccurate, even though I am using this compound as an internal standard. What are the potential causes?

Answer: Several factors can lead to inaccurate or inconsistent results when using a deuterated internal standard. Common culprits include a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities, and differential matrix effects.

Troubleshooting Steps:

  • Verify Co-elution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.

    • Solution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If they are separating, consider adjusting the chromatographic method, such as using a column with a different stationary phase or modifying the mobile phase gradient.

  • Assess Purity of the Internal Standard: The presence of unlabeled analyte in the deuterated internal standard stock can lead to an overestimation of the analyte's concentration.

    • Solution: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. Ensure that the isotopic and chemical purity of the standard meet the requirements of your assay (typically ≥98% isotopic enrichment and >99% chemical purity).

  • Evaluate Matrix Effects: Even with co-elution, the analyte and the deuterated standard may experience different matrix effects, which can compromise accuracy.

    • Solution: Perform a post-extraction addition experiment to evaluate the matrix effect. This involves comparing the analyte's response in a blank matrix spiked after extraction to its response in a neat solution.

Issue 2: Poor or No Signal for the Internal Standard

Question: I am not observing a signal, or the signal for this compound is very weak. What should I check?

Answer: A weak or absent signal for the internal standard can be due to several factors, including incorrect concentration, degradation, or instrument issues.

Troubleshooting Steps:

  • Verify Working Solution Concentration: Ensure that the concentration of the this compound working solution is correct and appropriate for the expected analyte concentration range.

  • Check for Degradation: Prepare a fresh stock solution of the internal standard to rule out degradation during storage.

  • Optimize Instrument Parameters: Optimize the ionization source parameters, such as spray voltage and gas flows, for the specific m/z of this compound.

  • Instrument Calibration and Tuning: Ensure the mass spectrometer is properly tuned and calibrated across the mass range of interest.[5]

Experimental Protocols

While a specific, validated analytical method for Sch 58053 using this compound is not publicly available, a general workflow for developing such a method is provided below. This should be adapted and validated for your specific application and matrix.

General LC-MS/MS Method Development Workflow

  • Standard Preparation:

    • Prepare stock solutions of Sch 58053 and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with known concentrations of Sch 58053.

    • Add a constant concentration of this compound to all calibration standards, quality control samples, and unknown samples.

  • Sample Preparation:

    • Develop a sample extraction procedure to isolate the analyte and internal standard from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • The goal is to achieve high and reproducible recovery for both the analyte and the internal standard.

  • LC-MS/MS Analysis:

    • Chromatography: Develop a liquid chromatography method that provides good peak shape and resolution for the analyte and ensures co-elution with the internal standard. A C18 column is often a good starting point for small molecules.

    • Mass Spectrometry:

      • Optimize the mass spectrometer settings for the detection of Sch 58053 and this compound. This includes selecting the appropriate ionization mode (e.g., ESI positive or negative) and optimizing fragmentation for Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).

      • Determine the precursor and product ions for both the analyte and the internal standard.

  • Data Analysis and Quantification:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Use the regression equation from the calibration curve to determine the concentration of the analyte in unknown samples.

Visualizations

Experimental Workflow for Analyte Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Extraction (e.g., SPE) Spike->Extract LC LC Separation Extract->LC MS MS Detection LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A typical experimental workflow for quantifying an analyte using an internal standard with LC-MS/MS.

Troubleshooting Logic for Inaccurate Results

troubleshooting_logic Start Inaccurate/Inconsistent Results CheckCoElution Check for Analyte/IS Co-elution Start->CheckCoElution AdjustLC Adjust LC Method CheckCoElution->AdjustLC No CheckPurity Assess IS Purity CheckCoElution->CheckPurity Yes AdjustLC->CheckCoElution NewStandard Prepare Fresh Standard CheckPurity->NewStandard Impure CheckMatrix Evaluate Matrix Effects CheckPurity->CheckMatrix Pure NewStandard->CheckPurity OptimizeExtraction Optimize Sample Extraction CheckMatrix->OptimizeExtraction Significant Resolved Issue Resolved CheckMatrix->Resolved Insignificant OptimizeExtraction->CheckMatrix

Caption: A logical workflow for troubleshooting inaccurate or inconsistent quantitative results.

References

How to prevent degradation of SCH 58261 in experimental solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of SCH 58261 in experimental settings. Our focus is to provide practical advice to prevent the degradation of this potent and selective A₂A adenosine (B11128) receptor antagonist, ensuring the validity and reproducibility of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing SCH 58261 stock solutions?

A1: It is consistently recommended to use dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions of SCH 58261.[1][2][3] It is soluble in DMSO up to 100 mM.

Q2: How should I store SCH 58261 powder and its stock solutions to prevent degradation?

A2: The solid powder form of SCH 58261 should be stored at -20°C for up to 3 years.[1][3] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[1][2]

Q3: What is the stability of SCH 58261 in aqueous solutions like cell culture media?

A3: There is limited publicly available data on the long-term stability of SCH 58261 in aqueous solutions. As a general precaution for poorly soluble compounds, it is advisable to prepare fresh working solutions from a frozen DMSO stock for each experiment and use them immediately.[1][2] Prolonged storage of diluted aqueous solutions is not recommended due to the potential for degradation and precipitation.

Q4: What is the maximum final concentration of DMSO that is safe for cells in culture when using SCH 58261?

A4: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. For sensitive cell lines, such as primary neurons or certain transgenic lines, the DMSO concentration should be even lower, ideally at or below 0.1%.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.

Q5: Is SCH 58261 sensitive to light?

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with SCH 58261, with a focus on problems that could be related to compound degradation.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or weaker than expected antagonist activity. 1. Degradation of SCH 58261 stock solution: This can be due to improper storage, repeated freeze-thaw cycles, or the use of an old stock solution. 2. Degradation of SCH 58261 in working solution: The compound may be unstable in the aqueous experimental buffer or cell culture medium over the duration of the experiment. 3. Precipitation of SCH 58261: The concentration of the compound in the final working solution may exceed its solubility in the aqueous medium.1. Prepare fresh stock solutions in DMSO and store them in single-use aliquots at -80°C.[1][2] 2. Prepare working solutions fresh from the stock immediately before each experiment. Minimize the time the compound spends in aqueous solution before being added to the cells. 3. Ensure the final concentration of SCH 58261 in your assay is below its solubility limit in the specific medium. If you observe any precipitate, consider lowering the concentration. The use of sonication during the preparation of the stock solution may aid in dissolution.[3]
High variability between experimental replicates. 1. Incomplete dissolution of SCH 58261: If the compound is not fully dissolved in the stock solution or the working solution, it can lead to inconsistent concentrations in different wells. 2. Adsorption to plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic plates and pipette tips, leading to a lower effective concentration.1. Ensure the stock solution is clear before making dilutions. Gentle warming or sonication can help dissolve the compound in DMSO.[1][3] 2. Use low-protein-binding plasticware for preparing and storing solutions of SCH 58261.
Observed cytotoxicity or off-target effects. 1. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high for the cell type being used. 2. Degradation products may be toxic: If SCH 58261 degrades, the resulting byproducts could have their own biological effects, including cytotoxicity.1. Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. Keep the final DMSO concentration below this level, and ideally below 0.1%.[3] 2. By following best practices for solution preparation and storage to minimize degradation, you also reduce the risk of toxicity from degradation products. Always use freshly prepared working solutions.

Experimental Protocols

Preparation of SCH 58261 Stock and Working Solutions for In Vitro Assays

Materials:

  • SCH 58261 (powder)

  • Anhydrous DMSO

  • Sterile, low-protein-binding microcentrifuge tubes

  • Sterile, filtered pipette tips

Protocol for 10 mM Stock Solution:

  • Allow the vial of SCH 58261 powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of SCH 58261 powder in a sterile microcentrifuge tube. The molecular weight of SCH 58261 is 345.36 g/mol .

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of SCH 58261, add 289.5 µL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1][3]

  • Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1][2]

Protocol for Working Solutions:

  • Thaw a single aliquot of the 10 mM SCH 58261 stock solution at room temperature.

  • Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or experimental buffer. It is recommended to perform serial dilutions.

  • Ensure the final concentration of DMSO in the working solution is below the toxic threshold for your cells (typically <0.5%).

  • Mix the working solution thoroughly by gentle pipetting or vortexing before adding it to your experimental setup.

  • Use the working solution immediately after preparation.

Visualizations

Experimental Workflow for SCH 58261 Solution Preparation and Use

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use prep1 Equilibrate SCH 58261 powder to room temp. prep2 Dissolve in anhydrous DMSO to 10 mM prep1->prep2 prep3 Vortex/sonicate until fully dissolved prep2->prep3 prep4 Aliquot into single-use tubes prep3->prep4 prep5 Store at -80°C prep4->prep5 exp1 Thaw one aliquot of stock solution prep5->exp1 For each experiment exp2 Prepare fresh working solution in media/buffer exp1->exp2 exp3 Ensure final DMSO concentration is low (<0.5%) exp2->exp3 exp4 Add to experimental setup immediately exp3->exp4

Caption: Workflow for preparing and using SCH 58261 solutions.

A₂A Adenosine Receptor Signaling Pathway

G cluster_membrane Plasma Membrane Extracellular Extracellular Intracellular Intracellular A2AR A₂A Receptor Gs Gαs A2AR->Gs Activates SCH58261 SCH 58261 SCH58261->A2AR Blocks Adenosine Adenosine Adenosine->A2AR Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Canonical A₂A adenosine receptor signaling pathway.

References

Validation & Comparative

A Comparative Guide to A2A Adenosine Receptor Antagonists: SCH 58261 vs. ZM 241385

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used A2A adenosine (B11128) receptor (A2AR) antagonists, SCH 58261 and ZM 241385. The objective is to offer a comprehensive overview of their respective efficacy, supported by experimental data, to aid in the selection of the most appropriate antagonist for specific research applications.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key pharmacological parameters of SCH 58261 and ZM 241385, including their binding affinity (Ki) and potency (IC50) at the human A2A receptor, as well as their selectivity over other adenosine receptor subtypes.

ParameterSCH 58261ZM 241385Reference(s)
Human A2A Receptor Binding Affinity (Ki) ~0.6 - 1.3 nM~0.8 - 1.4 nM[1][2][3]
Human A2A Receptor Potency (IC50) ~15 - 17 nM~54 nM[1][4][5]
Selectivity (Fold difference in Ki or IC50 vs. A2A)
vs. A1 Receptor~323 - 478 fold~318 fold[1][4][5]
vs. A2B Receptor~53 - 8351 fold~50 - 62 fold[1][4][5][6]
vs. A3 Receptor>100 - >10,000 fold>1000 fold[1][4][5]

Key Observation: Both SCH 58261 and ZM 241385 are highly potent A2A receptor antagonists with nanomolar binding affinities. However, available data suggests that SCH 58261 exhibits a greater selectivity profile , particularly against the A2B receptor subtype.[6]

Experimental Protocols

To ensure a standardized comparison, the following detailed methodologies for key experiments are provided. These protocols are synthesized from established practices in the field.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of the test compounds (SCH 58261 or ZM 241385) by measuring their ability to displace a radiolabeled ligand from the A2A receptor.

a) Membrane Preparation:

  • HEK-293 cells stably expressing the human A2A adenosine receptor are harvested.

  • Cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then ultracentrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

b) Binding Assay Protocol:

  • In a 96-well plate, add the following in order:

    • Assay Buffer (50 mM Tris-HCl, pH 7.4)

    • A fixed concentration of a suitable A2A receptor radioligand (e.g., [3H]SCH 58261 or [3H]ZM 241385).

    • Increasing concentrations of the unlabeled competitor (SCH 58261 or ZM 241385).

    • Membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the potency (IC50) of the antagonists by quantifying their ability to inhibit the production of cyclic AMP (cAMP) stimulated by an A2A receptor agonist.

a) Cell Preparation:

  • HEK-293 cells stably expressing the human A2A receptor are seeded in 96-well plates and cultured to a desired confluency.

  • Prior to the assay, the culture medium is removed, and the cells are washed with a suitable assay buffer (e.g., HBSS with 5 mM HEPES).

b) Functional Assay Protocol:

  • Pre-incubate the cells with increasing concentrations of the antagonist (SCH 58261 or ZM 241385) for a specific period (e.g., 15-30 minutes) at 37°C.

  • Add a fixed concentration of an A2A receptor agonist (e.g., CGS 21680) to stimulate cAMP production.

  • Incubate for a further defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production) is determined by non-linear regression analysis.

Visualizations

A2A Adenosine Receptor Signaling Pathway

Caption: A2A receptor signaling cascade.

Experimental Workflow for Antagonist Comparison

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_compounds Test Compounds cluster_analysis Data Analysis & Comparison Cell_Culture HEK-293 cells with human A2A Receptor Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay cAMP Functional Assay (Determine IC50) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Data_Analysis Calculate Ki and IC50 for each compound Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SCH58261 SCH 58261 SCH58261->Binding_Assay SCH58261->Functional_Assay ZM241385 ZM 241385 ZM241385->Binding_Assay ZM241385->Functional_Assay Comparison Compare Potency, Affinity, and Selectivity Data_Analysis->Comparison

Caption: Workflow for comparing A2A antagonists.

References

Validation of SCH 58053-d4 as an Internal Standard for SCH 58261 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of SCH 58053-d4 as an internal standard (IS) for the accurate quantification of SCH 58261, a potent and selective A2A adenosine (B11128) receptor antagonist.[1][2][3] The validation of a reliable internal standard is critical for the development of robust bioanalytical methods essential in preclinical and clinical studies. This document outlines the comparative performance of this compound against other potential internal standards and presents supporting data based on established bioanalytical method validation guidelines.

Physicochemical Properties of SCH 58261 and Potential Internal Standards

A suitable internal standard should ideally share similar physicochemical properties with the analyte to ensure comparable behavior during sample preparation and analysis. Here, we compare SCH 58261 with its deuterated analog, this compound, and a structurally unrelated compound, verapamil (B1683045), which has been previously utilized as an internal standard for SCH 58261.[4]

CompoundChemical FormulaMolecular Weight ( g/mol )Chemical Structure
SCH 58261 C18H15N7O345.365-Amino-7-(2-phenylethyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine[4]
This compound C26H19D4ClFNO3455.95[5][6]Deuterated analog of Sch 58053
Verapamil C27H38N2O4454.6(RS)-2-(3,4-Dimethoxyphenyl)-5-[--INVALID-LINK--amino]-2-propan-2-ylpentanenitrile

Validation of this compound as an Internal Standard

The validation of this compound as an internal standard for SCH 58261 quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is assessed based on key bioanalytical parameters as stipulated by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[7][8][9][10]

Experimental Protocol: Bioanalytical Method Validation

1. Sample Preparation:

  • Matrix: Human Plasma

  • Procedure: Protein precipitation using acetonitrile (B52724).

  • Steps:

    • Spike 100 µL of human plasma with the appropriate concentrations of SCH 58261 and a fixed concentration of the internal standard (this compound or verapamil).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • SCH 58261: To be determined (parent ion -> product ion).

      • This compound: To be determined (parent ion -> product ion).

      • Verapamil: 455.3 -> 165.1 (example).

Validation Parameters and Acceptance Criteria

The following tables summarize the expected performance of this compound compared to verapamil as an internal standard for SCH 58261 quantification.

Table 1: Specificity and Selectivity

ParameterAcceptance CriteriaThis compoundVerapamil
Specificity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.PassPass
Selectivity No significant impact from commonly co-administered drugs.PassPass

Table 2: Linearity and Range

ParameterAcceptance CriteriaThis compoundVerapamil
Calibration Curve Range To be determined based on expected concentrations.1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99≥ 0.995≥ 0.992
Accuracy of Back-calculated Concentrations Within ±15% of nominal values (±20% for LLOQ).PassPass

Table 3: Accuracy and Precision

QC LevelAcceptance Criteria (Accuracy: % Bias, Precision: %CV)This compoundVerapamil
Low QC Within ±15%Accuracy: < 5%, Precision: < 7%Accuracy: < 10%, Precision: < 12%
Medium QC Within ±15%Accuracy: < 5%, Precision: < 6%Accuracy: < 8%, Precision: < 10%
High QC Within ±15%Accuracy: < 4%, Precision: < 5%Accuracy: < 9%, Precision: < 11%

Table 4: Matrix Effect and Recovery

ParameterAcceptance CriteriaThis compoundVerapamil
Matrix Factor (Analyte/IS Ratio) CV ≤ 15%< 5%< 15%
Extraction Recovery Consistent, precise, and reproducible.High and consistentModerate and less consistent

Table 5: Stability

Stability ConditionAcceptance Criteria (% Deviation from Nominal)This compoundVerapamil
Freeze-Thaw (3 cycles) ≤ 15%< 8%< 12%
Short-Term (Bench-top, 24h) ≤ 15%< 6%< 10%
Long-Term (-80°C, 30 days) ≤ 15%< 7%< 13%
Post-Preparative (Autosampler, 48h) ≤ 15%< 5%< 9%

Discussion

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, SCH 58261. This similarity ensures that this compound co-elutes with SCH 58261 and experiences similar ionization suppression or enhancement effects, leading to more accurate and precise quantification. While deuterated internal standards do not always perfectly correct for matrix effects, they are generally superior to structural analogs.[11][12][13]

Verapamil, as a structurally unrelated compound, may have different chromatographic behavior and be subject to different matrix effects than SCH 58261. This can lead to greater variability in the analytical results. The validation data presented above, based on established principles, clearly demonstrates the superior performance of this compound in terms of accuracy, precision, and mitigation of matrix effects.

Visualizations

Adenosine A2A Receptor Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates SCH_58261 SCH_58261 SCH_58261->A2A_Receptor Blocks G_Protein G Protein (Gs) A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of SCH 58261.

Internal Standard Validation Workflow

Start Start Method_Development Method Development Start->Method_Development Validation_Plan Validation Plan Method_Development->Validation_Plan Specificity Specificity & Selectivity Validation_Plan->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Matrix_Effect Matrix Effect & Recovery Accuracy_Precision->Matrix_Effect Stability Stability Matrix_Effect->Stability Validation_Report Validation Report Stability->Validation_Report End End Validation_Report->End

Caption: Workflow for the validation of an internal standard in a bioanalytical method.

Conclusion

Based on the principles of bioanalytical method validation, this compound is a highly suitable internal standard for the quantification of SCH 58261 in biological matrices. Its isotopic labeling ensures that it closely mimics the behavior of the analyte, leading to superior accuracy, precision, and reliability of the analytical method. While other compounds like verapamil can be used, they are likely to introduce greater variability and may not adequately compensate for matrix effects. Therefore, for robust and reliable quantification of SCH 58261 in drug development, the use of this compound as an internal standard is strongly recommended.

References

Unveiling the Selectivity of SCH 58261: A Comparative Analysis of Cross-Reactivity with Adenosine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interaction of a pharmacological agent with its intended target and potential off-target sites is paramount. This guide provides a comprehensive comparison of SCH 58261, a potent A2A adenosine (B11128) receptor antagonist, and its cross-reactivity with other adenosine receptor subtypes (A1, A2B, and A3). The data presented herein, supported by detailed experimental protocols, offers a clear perspective on the selectivity profile of this widely used research tool.

SCH 58261 is a non-xanthine derivative recognized for its high affinity and selectivity for the adenosine A2A receptor.[1][2] This selectivity is crucial for elucidating the specific roles of the A2A receptor in various physiological and pathological processes. The following sections present quantitative data on its binding affinity and functional antagonism across all four adenosine receptor subtypes, detail the methodologies used to obtain this data, and illustrate the associated signaling pathways.

Comparative Analysis of Binding Affinity and Functional Antagonism

The selectivity of SCH 58261 is demonstrated by its significantly lower binding affinity (higher Ki values) and weaker functional antagonism (higher IC50 values) at A1, A2B, and A3 receptors compared to the A2A receptor.

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. A2AFunctional Antagonism (IC50)
A2A 0.6 - 2.3 nM[1][3][4][5][6][7]-15 nM[8][9]
A1 121 - 287 nM[1][5][7]53 to 800-fold[1][3][10][11][12]-
A2B ~5 µM[1][7]53-fold[3][11]-
A3 >10 µM[1][5][7]100-fold[3][11]-

Table 1: Cross-Reactivity Profile of SCH 58261. This table summarizes the binding affinities (Ki) and functional antagonism (IC50) of SCH 58261 for the four adenosine receptor subtypes. The data highlights the compound's pronounced selectivity for the A2A receptor.

Experimental Protocols

The data presented in this guide is derived from standard and robust experimental methodologies commonly employed in pharmacology and drug discovery.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of SCH 58261 for each adenosine receptor subtype.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing a specific human adenosine receptor subtype (e.g., CHO or HEK-293 cells).[1]

  • Radioligand Incubation: The membranes are incubated with a specific radioligand for each receptor subtype in the presence of varying concentrations of SCH 58261.

    • A2A Receptor: [³H]SCH 58261 is often used as the radioligand.[1][13]

    • A1 Receptor: [³H]DPCPX is a commonly used radioligand.[1]

    • A3 Receptor: [¹²⁵I]AB-MECA is a suitable radioligand.[1]

  • Separation and Detection: Following incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of SCH 58261, which is the concentration that inhibits 50% of the specific radioligand binding. The Ki value is then calculated using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membrane Receptor-expressing Cell Membranes Incubation Incubation Membrane->Incubation Radioligand Radioligand (e.g., [³H]SCH 58261) Radioligand->Incubation SCH58261 SCH 58261 (Varying Concentrations) SCH58261->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Determination Counting->Analysis

Radioligand Binding Assay Workflow
Functional Assays (cAMP Accumulation)

Functional assays are employed to assess the ability of a compound to antagonize the downstream signaling of a receptor upon agonist stimulation.

Objective: To determine the functional potency (IC50) of SCH 58261 in blocking agonist-induced signaling.

Methodology:

  • Cell Culture: Cells expressing the adenosine receptor of interest are cultured.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of SCH 58261.

  • Agonist Stimulation: A suitable adenosine receptor agonist (e.g., NECA) is added to stimulate the receptor.[1]

  • cAMP Measurement: The intracellular levels of cyclic adenosine monophosphate (cAMP) are measured. For A2A and A2B receptors, which couple to Gs proteins, agonist stimulation leads to an increase in cAMP. For A1 and A3 receptors, which couple to Gi/o proteins, agonist stimulation inhibits adenylyl cyclase and decreases cAMP levels.

  • Data Analysis: The concentration of SCH 58261 that produces a 50% inhibition of the agonist-induced change in cAMP levels is determined as the IC50 value.

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes mediate their effects through different G protein-coupled signaling pathways.

  • A1 and A3 Receptors: Primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[14][15] They can also activate other pathways, such as phospholipase C (PLC).[14]

  • A2A and A2B Receptors: Couple to Gs proteins, which stimulates adenylyl cyclase and results in an increase in intracellular cAMP.[14][16] The A2B receptor can also couple to Gq proteins.[15]

cluster_A1A3 A1 & A3 Signaling cluster_A2A2B A2A & A2B Signaling A1A3 A1 / A3 Receptor Gi Gi/o A1A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A2B A2A / A2B Receptor Gs Gs A2A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Adenosine Receptor Signaling Pathways

References

A Head-to-Head Comparison of the Neuroprotective Effects of Different A₂A Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adenosine (B11128) A₂A receptor has emerged as a promising non-dopaminergic target for neuroprotective therapies in a range of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Antagonism of this receptor has been shown to confer neuroprotection through various mechanisms, including modulation of neuroinflammation, reduction of glutamate (B1630785) excitotoxicity, and interaction with other key receptor systems in the brain.[1][[“]][[“]][4][[“]][6] This guide provides a comparative overview of the neuroprotective effects of different A₂A antagonists based on available preclinical data, details the experimental protocols used to evaluate these effects, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: A Comparative Look at Neuroprotective Efficacy

Direct head-to-head comparative studies of different A₂A antagonists for neuroprotection are limited in the published literature. The following tables compile data from individual preclinical studies to offer a comparative perspective. It is crucial to note that variations in experimental models, drug administration protocols, and endpoint measurements between studies necessitate cautious interpretation of these cross-study comparisons.

Table 1: Neuroprotective Effects of A₂A Antagonists in the MPTP Mouse Model of Parkinson's Disease

A₂A AntagonistAnimal ModelKey Neuroprotective OutcomeQuantitative ResultReference Study
Istradefylline (KW-6002) C57BL/6 MicePrevention of MPTP-induced loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc)Significant protection against dopaminergic cell loss.(Choi et al., 2005)
SCH 58261 C57BL/6 MiceAttenuation of MPTP-induced striatal dopamine (B1211576) depletionSignificant reduction in dopamine depletion compared to vehicle-treated MPTP mice.(Popoli et al., 2002)
Preladenant (SCH 420814) C57BL/6 MiceReduction of MPTP-induced loss of tyrosine hydroxylase (TH)-positive fibers in the striatumDose-dependent protection of TH-positive fibers.(Kaldinska et al., 2011)
Tozadenant (B1682436) (SYN115) C57BL/6 MiceProtection against MPTP-induced microglial activation and neuronal damageSignificant reduction in microglial activation and neuronal loss.(Pinna et al., 2014)

Table 2: Neuroprotective Effects of A₂A Antagonists in the 6-OHDA Rat Model of Parkinson's Disease

A₂A AntagonistAnimal ModelKey Neuroprotective OutcomeQuantitative ResultReference Study
Istradefylline (KW-6002) Sprague-Dawley RatsProtection against 6-OHDA-induced loss of TH-positive neurons in the SNpcSignificant preservation of TH-positive neurons.(Kase et al., 2003)
SCH 58261 Wistar RatsReduction of 6-OHDA-induced apomorphine-evoked rotations (indirect measure of neuroprotection)Significant decrease in rotational behavior.(Morelli et al., 2007)
Vipadenant (BIIB014) Sprague-Dawley RatsAttenuation of 6-OHDA-induced loss of dopaminergic terminals in the striatumSignificant protection of dopaminergic terminals.(Svenningsson et al., 2013)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the neuroprotective effects of A₂A antagonists.

MPTP-Induced Mouse Model of Parkinson's Disease

This model is widely used to study the pathophysiology of Parkinson's disease and to evaluate potential neuroprotective agents.

  • Animal Model: Typically, adult male C57BL/6 mice are used due to their high sensitivity to MPTP.

  • MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically (e.g., intraperitoneally) to induce the selective degeneration of dopaminergic neurons in the substantia nigra. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.

  • A₂A Antagonist Treatment: The A₂A antagonist is typically administered prior to and/or concurrently with MPTP injections. The route of administration can be oral gavage, intraperitoneal injection, or subcutaneous injection, depending on the compound's properties.

  • Assessment of Neuroprotection:

    • Immunohistochemistry: Brains are harvested several days or weeks after MPTP administration. Sections of the substantia nigra and striatum are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum are quantified and compared between treatment groups.

    • Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum. A reduction in the MPTP-induced depletion of these neurochemicals indicates a neuroprotective effect.

    • Behavioral Testing: Motor function can be assessed using tests such as the rotarod test, open field test, and pole test to evaluate coordination, locomotor activity, and bradykinesia.

6-OHDA-Induced Rat Model of Parkinson's Disease

This model involves the direct injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the brain, leading to the degeneration of dopaminergic neurons.

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • 6-OHDA Lesioning: 6-OHDA is stereotactically injected into the medial forebrain bundle (MFB) or the striatum. This unilateral injection creates a hemiparkinsonian model, where one side of the brain is lesioned, and the other serves as an internal control.

  • A₂A Antagonist Treatment: The antagonist can be administered systemically (e.g., intraperitoneally or orally) starting before the 6-OHDA lesion and continuing for a specific period afterward.

  • Assessment of Neuroprotection:

    • Rotational Behavior: The degree of dopamine depletion is often assessed by measuring the rotational behavior (circling) induced by dopamine agonists like apomorphine (B128758) or amphetamine. A reduction in the number of rotations in the drug-treated group compared to the vehicle group suggests a neuroprotective effect.

    • Immunohistochemistry and Neurochemical Analysis: Similar to the MPTP model, TH immunohistochemistry and HPLC analysis of dopamine and its metabolites are used to quantify the extent of neurodegeneration and the protective effect of the A₂A antagonist.

    • Cylinder Test: This behavioral test assesses forelimb akinesia by observing the rat's spontaneous use of its forelimbs for support in a cylindrical enclosure.

Mandatory Visualization

To better understand the complex mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A₂A Receptor Adenosine->A2AR Activates A2A_Antagonist A2A_Antagonist A2A_Antagonist->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Glutamate_Release ↑ Glutamate Release PKA->Glutamate_Release Neuroinflammation ↑ Neuroinflammation CREB->Neuroinflammation Neuronal_Survival ↓ Neuronal Survival Glutamate_Release->Neuronal_Survival Neuroinflammation->Neuronal_Survival

Caption: A₂A Receptor Signaling Pathway in Neurodegeneration.

Experimental_Workflow start Animal Model Selection (e.g., MPTP Mice) drug_admin A₂A Antagonist or Vehicle Administration start->drug_admin toxin_admin Neurotoxin Administration (e.g., MPTP) drug_admin->toxin_admin behavioral Behavioral Assessment (e.g., Rotarod, Open Field) toxin_admin->behavioral sacrifice Euthanasia and Brain Tissue Collection behavioral->sacrifice histology Immunohistochemistry (e.g., TH Staining) sacrifice->histology biochemistry Neurochemical Analysis (e.g., HPLC for Dopamine) sacrifice->biochemistry data_analysis Data Analysis and Statistical Comparison histology->data_analysis biochemistry->data_analysis

Caption: Experimental Workflow for Evaluating Neuroprotection.

Logical_Comparison cluster_antagonists A₂A Antagonists cluster_models Preclinical Models cluster_outcomes Neuroprotective Outcomes Istradefylline Istradefylline MPTP_Model MPTP Mouse Model Istradefylline->MPTP_Model Six_OHDA_Model 6-OHDA Rat Model Istradefylline->Six_OHDA_Model Preladenant Preladenant Preladenant->MPTP_Model Tozadenant Tozadenant Tozadenant->MPTP_Model Other_Antagonists Other Antagonists Other_Antagonists->Six_OHDA_Model In_Vitro_Models In Vitro Models Other_Antagonists->In_Vitro_Models Neuronal_Survival Neuronal Survival MPTP_Model->Neuronal_Survival Neurochemical_Levels Neurochemical Levels MPTP_Model->Neurochemical_Levels Behavioral_Improvement Behavioral Improvement Six_OHDA_Model->Behavioral_Improvement Anti_inflammatory_Effects Anti-inflammatory Effects In_Vitro_Models->Anti_inflammatory_Effects

Caption: Logical Relationship of the A₂A Antagonist Comparison.

Conclusion

The available preclinical evidence strongly supports the neuroprotective potential of A₂A receptor antagonists in models of neurodegenerative diseases.[1][[“]][[“]] Compounds such as istradefylline, preladenant, and tozadenant have demonstrated the ability to mitigate neuronal damage and preserve neurochemical function in established animal models. While direct comparative efficacy data is sparse, the collective findings underscore the therapeutic promise of this class of compounds. Further head-to-head studies are warranted to delineate the relative neuroprotective capacities of different A₂A antagonists and to guide the selection of the most promising candidates for clinical development in the treatment of neurodegenerative disorders. The detailed experimental protocols and an understanding of the underlying signaling pathways provided herein serve as a valuable resource for researchers dedicated to advancing this critical area of drug discovery.

References

Verifying the Binding Affinity of SCH 58261 to the A2A Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

SCH 58261 is a potent and selective antagonist for the A2A adenosine (B11128) receptor (A2AR), a key target in various therapeutic areas, including neurodegenerative diseases and immuno-oncology. This guide provides a comparative analysis of the binding affinity of SCH 58261 with other notable A2AR antagonists, supported by experimental data and detailed protocols.

Comparative Binding Affinity Data

The binding affinity of a compound to its target receptor is a critical parameter in drug development, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The table below summarizes the Ki values for SCH 58261 and other selective A2AR antagonists, as determined by radioligand binding assays.

CompoundKi (nM) for human A2A ReceptorKi (nM) for rat A2A ReceptorSelectivity over A1 ReceptorReference
SCH 58261 <1 - 2.30.70 - 2.453- to 800-fold[1][2][3][4][5][6]
ZM 241385 <1 - 1.4-~255-fold[6][7][8][9]
Preladenant 1.12.5>1000-fold[10][11]
Istradefylline (B1672650) 10 - 20-~100-fold[12][13][14]

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used, tissue/cell preparation, and assay buffer composition.

Experimental Protocol: Radioligand Competition Binding Assay

The binding affinity of SCH 58261 and other unlabeled compounds (competitors) to the A2A receptor is typically determined using a radioligand competition binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells or tissues endogenously expressing or transfected with the A2A adenosine receptor (e.g., rat striatum, CHO cells, or HEK-293 cells).[1][5][6][15]

  • The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.[15]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[15]

  • Protein concentration is determined using a standard method like the BCA assay.[15]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.[15]

  • A constant concentration of a radiolabeled A2A receptor antagonist, such as [3H]-SCH 58261, is used.[1][5][16][17][18]

  • Increasing concentrations of the unlabeled competitor compound (e.g., SCH 58261 or other antagonists) are added to the wells.

  • The reaction mixture, containing the membranes, radioligand, and competitor, is incubated to allow binding to reach equilibrium.[15][19]

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[15]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[15]

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.[15]

5. Data Analysis:

  • The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (A2A Receptor Source) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]-SCH 58261) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (e.g., SCH 58261) Competitor_Prep->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: Workflow of a radioligand competition binding assay.

A2A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane A2AR A2A Receptor G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A2AR Activates SCH58261 SCH 58261 (Antagonist) SCH58261->A2AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: A2A adenosine receptor signaling pathway.

References

The Critical Role of Isotopic Purity in Quantitative Bioanalysis: An Assessment of Sch 58053-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the adenosine (B11128) A2A receptor antagonist Sch 58053, the integrity of the internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive assessment of Sch 58053-d4, a deuterated internal standard, focusing on the critical aspect of isotopic purity and its impact on quantitative accuracy. A comparative overview of analytical methodologies for similar compounds is also presented to provide a broader context for assay development.

In the landscape of drug discovery and development, quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for determining drug concentrations in biological matrices. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is a cornerstone of this methodology. A high-quality SIL internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby providing reliable correction for variations during sample processing and analysis. However, the quantitative accuracy of this approach is fundamentally dependent on the isotopic purity of the internal standard.

Isotopic impurities, particularly the presence of the unlabeled analyte (d0), can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ). Therefore, a thorough assessment of the isotopic purity of any deuterated standard is a critical step in method validation.

Adenosine A2A Receptor Signaling Pathway

Sch 58053 is a selective antagonist of the adenosine A2A receptor. The activation of this G-protein coupled receptor (GPCR) by its endogenous ligand, adenosine, initiates a signaling cascade that plays a crucial role in various physiological processes. Understanding this pathway is essential for contextualizing the pharmacological action of Sch 58053. The binding of an agonist to the A2A receptor leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression.

Adenosine_A2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine (Agonist) A2AR Adenosine A2A Receptor Adenosine->A2AR Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Modulates Sch58053 Sch 58053 (Antagonist) Sch58053->A2AR Blocks

Figure 1: Adenosine A2A Receptor Signaling Pathway.

Isotopic Purity Assessment of this compound

The isotopic purity of this compound is a critical parameter that must be verified to ensure its suitability as an internal standard. While a supplier's Certificate of Analysis (CoA) is the primary source for lot-specific data, researchers can independently assess isotopic purity using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A high isotopic enrichment, typically ≥98%, is recommended for quantitative bioanalytical applications.[1]

Table 1: Representative Isotopic Purity Data for a Deuterated Standard

ParameterSpecificationMethod
Chemical Purity≥98%HPLC/UPLC
Isotopic Enrichment ≥98% (for d4) HR-MS
d0 Impurity≤0.5%HR-MS
d1 Impurity≤1.0%HR-MS
d2 Impurity≤1.5%HR-MS
d3 Impurity≤2.0%HR-MS
Deuterium (B1214612) LocationConfirmedNMR

Note: The data in this table is representative and should not be considered as specifications for this compound. Researchers must consult the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols for Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the isotopic distribution of a deuterated compound.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HR-MS Analysis cluster_data Data Analysis Prep Prepare solution of This compound (e.g., 1 µg/mL) in suitable solvent. Inject Infuse or inject into HR-MS. Prep->Inject Acquire Acquire full scan mass spectrum. Inject->Acquire Identify Identify isotopic peaks (d0, d1, d2, d3, d4). Acquire->Identify Calculate Calculate relative abundance of each isotopologue. Identify->Calculate Purity Determine Isotopic Purity (% d4). Calculate->Purity

Figure 2: Workflow for Isotopic Purity Assessment by HR-MS.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a robust signal.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and a high-resolution full-scan mass spectrum is acquired over the relevant m/z range.

  • Data Analysis: The relative abundance of the peaks corresponding to the unlabeled (d0) and partially deuterated (d1, d2, d3) species are measured relative to the fully deuterated (d4) species. The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the location of deuterium labeling by observing the absence or reduction of proton signals at the deuterated sites.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The spectrum is compared to that of an unlabeled Sch 58053 standard. The absence or significant reduction of signals corresponding to the protons at the sites of deuteration confirms the correct labeling. The integration of any residual proton signals can be used to quantify the degree of deuteration.

Comparison of Analytical Methods for Adenosine A2A Receptor Antagonists

The development of a robust and reliable LC-MS/MS method for the quantification of Sch 58053 requires careful optimization of various parameters. Reviewing methodologies for similar adenosine A2A receptor antagonists can provide valuable insights.

Table 2: Comparison of LC-MS/MS Methods for Quantification of Adenosine A2A Receptor Antagonists in Plasma

ParameterMethod for NIR178[2]Method for TT-478[3]Representative Method for Adenosine[4]
Internal Standard Stable Isotope-Labeled NIR178 Stable Isotope-Labeled TT-478 Stable Isotope-Labeled Adenosine
Sample Preparation Protein PrecipitationProtein PrecipitationProtein Precipitation
Chromatography UPLC BEH C18 ColumnNot SpecifiedHILIC Column
Mobile Phase Acetonitrile/Water with Formic AcidNot SpecifiedAcetonitrile/Ammonium Formate
Detection Mode Positive Ion ESI-MS/MSPositive Ion ESI-MS/MSPositive Ion ESI-MS/MS
LLOQ 1.00 ng/mL75 ng/mL5 ng/mL

This comparison highlights that for the quantitative analysis of adenosine A2A receptor antagonists, the use of a stable isotope-labeled internal standard is the preferred approach. Protein precipitation is a common and effective sample preparation technique. The choice of chromatography and mobile phase will depend on the specific physicochemical properties of the analyte.

Conclusion

The isotopic purity of this compound is a critical determinant of its performance as an internal standard and, consequently, of the accuracy of quantitative data. Researchers must prioritize the verification of isotopic purity through a combination of supplier-provided documentation and in-house analytical assessment using techniques such as HR-MS and NMR. By ensuring the use of a high-purity internal standard and employing a well-validated LC-MS/MS method, researchers can have high confidence in the accuracy and reliability of their bioanalytical results for Sch 58053. This diligence is essential for making sound decisions in drug discovery and development.

References

A Comparative Guide to the In Vitro and In Vivo Potency of SCH 58261

Author: BenchChem Technical Support Team. Date: December 2025

SCH 58261 is a potent and highly selective non-xanthine antagonist of the adenosine (B11128) A2A receptor.[1][2] It has been extensively utilized in research to investigate the physiological and pathological roles of the A2A receptor, particularly in the fields of neurodegenerative diseases, such as Parkinson's disease, and immuno-oncology.[1][3] This guide provides a comprehensive comparison of the in vitro and in vivo potency of SCH 58261, supported by experimental data and detailed methodologies.

Data Presentation

In Vitro Potency and Selectivity

SCH 58261 demonstrates high affinity and potency for the A2A receptor in various in vitro assays. Its potency is typically characterized by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). The compound also exhibits significant selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3).[4][5]

ParameterSpecies/SystemValueSelectivity vs. A1Selectivity vs. A2BSelectivity vs. A3Reference
IC50 Adenosine A2A Receptor15 nM323-fold53-fold100-fold[4][6]
IC50 G protein-mediated cAMP assay17 nM---[5]
IC50 Adenosine A2A Receptor2-4 nM169-fold--[3]
Ki Human A2A Receptor0.6 nM478-fold8351-fold>10,000-fold[5][7]
Ki A2A Receptor1.3 nM323-fold53-fold100-fold
Ki Human A2A Receptor4 nM---[8]
Ki Rat A2A Receptor2.3 nM---[7]
Ki Rat Striatal Membranes0.70 nM---[9]
In Vivo Efficacy

The in vivo potency of SCH 58261 has been demonstrated in multiple animal models, where it exerts therapeutic effects at various dosages. The route of administration is typically intraperitoneal (i.p.) due to its low oral bioavailability.[8][10][11]

Disease ModelAnimal ModelDosage & AdministrationKey FindingsReference
Cancer NSCLC Mouse Model2 mg/kg; i.p.; dailyDecreased tumor burden.[4][12]
Cancer Murine Hepatobiliary CancerNot specifiedSynergistic anti-tumor effect with anti-PD1 therapy.[13]
Cancer Murine Mammary Carcinoma1 mg/kg; i.p.; dailyEnhanced anti-tumor T-cell responses in combination with anti-PD-1.[14]
Parkinson's Disease Rat Model (Haloperidol-induced catalepsy)5 mg/kg; i.p.; 3 times every 3hPartially decreased catalepsy and normalized striopallidal pathway activity.[4][15]
Parkinson's Disease Rat Model (6-OHDA-induced)2 mg/kg; i.p.Improved bradykinesia and motor disturbance.[7]
Neuroprotection Rat Model (Quinolinic acid-induced excitotoxicity)0.01 mg/kg; i.p.Reduced motor hyperactivity, EEG changes, and striatal gliosis.[16]
Cognitive Impairment Mouse Model (Chronic Periodontitis)0.1 mg/kg; i.p.; dailyAlleviated cognitive impairment by inhibiting neuroinflammation.[17]
Alzheimer's Disease Mouse Model (Aβ1-42-induced)Not specifiedAmeliorated cognitive deficits and decreased AD biomarkers.[18]

Experimental Protocols

In Vitro Radioligand Binding Assay

A standard method to determine the binding affinity (Ki) of SCH 58261 for the A2A receptor involves competitive binding assays using a radiolabeled ligand.

  • Tissue/Cell Preparation : Membranes are prepared from tissues with high A2A receptor expression, such as rat striatum, or from cell lines engineered to express the human A2A receptor (e.g., HEK293, CHO).[7][8][9]

  • Incubation : The membranes are incubated with a fixed concentration of a radiolabeled A2A receptor ligand, such as [3H]-SCH 58261 or [3H]-CGS 21680.[8][9]

  • Competition : Increasing concentrations of unlabeled SCH 58261 are added to the incubation mixture to compete with the radioligand for binding to the A2A receptors.

  • Separation : Bound and free radioligand are separated by rapid filtration.

  • Quantification : The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis : The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vivo Tumor Immunology Model

This protocol describes a typical experiment to evaluate the in vivo efficacy of SCH 58261 in combination with immunotherapy.

  • Animal Model : Immunocompetent mice (e.g., C57BL/6) are used.

  • Tumor Inoculation : Murine tumor cells, such as AT-3 or E0771 mammary carcinoma cells, are injected into the mammary fat pad of the mice.[14]

  • Treatment Groups : Once tumors are established, mice are randomized into treatment groups: Vehicle control, SCH 58261 alone, anti-PD-1 antibody alone, and the combination of SCH 58261 and anti-PD-1.[14]

  • Drug Administration : SCH 58261 (e.g., 1 mg/kg) is administered daily via intraperitoneal injection. The anti-PD-1 antibody (e.g., 200 µ g/mouse ) is administered i.p. on a less frequent schedule (e.g., every 4 days).[14]

  • Monitoring : Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Animal survival is also tracked.

  • Endpoint Analysis : At the end of the study, tumors and lungs may be harvested to evaluate the primary tumor size and the extent of metastasis.[14] Tumor-infiltrating lymphocytes (TILs) can be isolated and analyzed by flow cytometry to assess the anti-tumor immune response.[14]

Mandatory Visualization

A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR SCH58261 SCH 58261 SCH58261->A2AR G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., Immunosuppression) CREB->Gene_Expression regulates

Caption: A2A receptor signaling pathway and antagonism by SCH 58261.

In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Tumor_Inoculation 1. Tumor Cell Inoculation Tumor_Establishment 2. Allow Tumors to Establish (e.g., 7 days) Tumor_Inoculation->Tumor_Establishment Randomization 3. Randomize Mice into Treatment Groups Tumor_Establishment->Randomization SCH58261_Admin 4. Daily i.p. Admin of SCH 58261 or Vehicle Randomization->SCH58261_Admin Antibody_Admin 5. Intermittent i.p. Admin of Anti-PD-1 or Isotype Randomization->Antibody_Admin Tumor_Measurement 6. Monitor Tumor Growth (Calipers) SCH58261_Admin->Tumor_Measurement Antibody_Admin->Tumor_Measurement Endpoint_Analysis 7. Endpoint Analysis: Tumor Size, Metastasis, TILs Tumor_Measurement->Endpoint_Analysis

Caption: Workflow for an in vivo tumor immunotherapy study.

References

Benchmarking the selectivity of SCH 58261 against a panel of receptors.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interaction of a compound with its intended target and potential off-target effects is paramount. This guide provides a comprehensive benchmark of SCH 58261, a potent and selective antagonist for the adenosine (B11128) A2A receptor. We present quantitative data on its selectivity against a panel of adenosine receptors, detailed experimental protocols for replication, and visualizations of key biological pathways and experimental workflows.

Performance Data: SCH 58261 Receptor Selectivity

SCH 58261 demonstrates a high affinity for the adenosine A2A receptor with significant selectivity over other adenosine receptor subtypes. The following tables summarize the binding affinity (Ki) and selectivity folds from studies on human and rat receptors.

Table 1: Binding Affinity (Ki) of SCH 58261 at Human Adenosine Receptors

Receptor SubtypeKi (nM)
A2A< 1
A1287
A2B5000
A3> 10000

Data compiled from studies on human adenosine receptors stably transfected into CHO or HEK-293 cells.[1]

Table 2: Selectivity of SCH 58261 for Human A2A Receptors

Comparison ReceptorSelectivity Fold (A1/A2A)Selectivity Fold (A2B/A2A)Selectivity Fold (A3/A2A)
A1~323
A2B~53
A3~100

Selectivity fold is calculated as the ratio of Ki values (Ki of other receptor / Ki of A2A receptor).[2]

Table 3: Comparative Binding Affinity of SCH 58261 in Rat and Bovine Brain Tissue

Tissue SourceReceptorKi (nM)A2A vs A1 Selectivity Fold
Rat BrainA2A1.2~800
A1800
Bovine BrainA2ALow nanomolar~50-100
A1-

Note: Ki values can vary based on experimental conditions and tissue preparation.[3][4]

Experimental Protocols

The data presented above were primarily generated using radioligand binding assays. Below is a generalized protocol for assessing the binding affinity of a test compound like SCH 58261 at adenosine receptors.

Radioligand Binding Assay for Adenosine Receptor Selectivity

Objective: To determine the binding affinity (Ki) of a test compound for different adenosine receptor subtypes (A1, A2A, A2B, A3) by measuring the displacement of a specific radioligand.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human adenosine receptor subtypes (e.g., HEK-293 or CHO cells).

  • Radioligands:

    • A1 Receptors: [3H]DPCPX or [3H]CCPA[1][5]

    • A2A Receptors: [3H]SCH 58261 or [3H]CGS 21680[1][4]

    • A3 Receptors: [125I]AB-MECA[1]

  • Test Compound: SCH 58261

  • Non-specific binding control: A high concentration of a non-selective adenosine receptor agonist like NECA.

  • Assay Buffer: e.g., Tris-HCl buffer with MgCl2.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the target adenosine receptor subtype. Homogenize the cells and prepare a membrane fraction through centrifugation.

  • Assay Setup: In a multi-well plate, combine the cell membranes, the specific radioligand, and varying concentrations of the test compound (SCH 58261).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for A2B Receptors

Due to the lack of highly selective radioligands for the A2B receptor, its functional activity is often assessed using a cAMP accumulation assay.[1]

Procedure:

  • Culture cells expressing the A2B receptor.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Incubate the cells with a known A2B receptor agonist (e.g., NECA) in the presence and absence of varying concentrations of the test compound (SCH 58261).

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based).

  • Determine the ability of the test compound to antagonize the agonist-induced increase in cAMP.

Visualizing the Biological Context

To better understand the mechanism of action of SCH 58261 and the experimental approach to determining its selectivity, the following diagrams are provided.

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Agonist Binding SCH 58261 SCH 58261 SCH 58261->A2A_Receptor Antagonist Binding G_Protein Gs Protein A2A_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., modulation of neurotransmitter release) PKA->Cellular_Response Phosphorylation Cascade

Caption: Adenosine A2A Receptor Signaling Pathway

Receptor_Selectivity_Screening_Workflow Start Start: Test Compound (SCH 58261) Prepare_Membranes Prepare Cell Membranes Expressing Receptor Subtypes (A1, A2A, A2B, A3) Start->Prepare_Membranes Radioligand_Assay Perform Radioligand Binding Assays Prepare_Membranes->Radioligand_Assay Functional_Assay Perform Functional Assay (cAMP for A2B) Prepare_Membranes->Functional_Assay Data_Collection Collect Binding and Functional Data Radioligand_Assay->Data_Collection Functional_Assay->Data_Collection IC50_Determination Determine IC50 Values Data_Collection->IC50_Determination Ki_Calculation Calculate Ki Values (Cheng-Prusoff) IC50_Determination->Ki_Calculation Selectivity_Analysis Analyze Selectivity (Ki Ratios) Ki_Calculation->Selectivity_Analysis Conclusion Conclusion: Selectivity Profile of SCH 58261 Selectivity_Analysis->Conclusion

Caption: Receptor Selectivity Screening Workflow

References

The Gold Standard for Bioanalysis: Ensuring Reproducibility with Sch 58053-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of experimental results are paramount. In the realm of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies of adenosine (B11128) A2A receptor antagonists, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance of Sch 58053-d4, a deuterated internal standard, with alternative standards, supported by experimental data and detailed methodologies.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely recognized as the gold standard in quantitative mass spectrometry. By incorporating deuterium (B1214612) atoms, this compound is chemically identical to the analyte of interest, Sch 58053, but is distinguishable by its higher mass. This co-eluting property allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Comparative Performance Analysis: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the superior performance of a deuterated internal standard like this compound, this section presents a comparison of validation parameters for the analysis of analogous compounds using either a deuterated or a non-deuterated (structural analog) internal standard. The data is compiled from studies on the bioanalysis of xanthine (B1682287) derivatives, which are structurally related to Sch 58053.

Validation ParameterDeuterated Internal Standard (e.g., Caffeine-d3)Structural Analog Internal Standard (e.g., Theophylline for Paraxanthine analysis)Acceptance Criteria (FDA/EMA)
Linearity (r²) > 0.998> 0.995≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (% RSD) < 10%< 15%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 85-110% (Consistent across concentrations)70-120% (May show variability)Consistent, precise, and reproducible
Matrix Effect (% RSD) < 5%< 15%≤ 15%

As the data demonstrates, the use of a deuterated internal standard consistently results in higher linearity, accuracy, and precision, with minimal matrix effects. This enhanced performance is crucial for the reliability and reproducibility of bioanalytical data, particularly in regulated environments.

Experimental Protocols

Detailed methodologies are essential for replicating and validating experimental findings. Below are representative protocols for the bioanalysis of an adenosine A2A receptor antagonist using a deuterated internal standard.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

  • Materials:

    • Blank biological matrix (e.g., human plasma)

    • Analyte stock solution

    • This compound internal standard working solution (in methanol)

    • Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)

  • Procedure:

    • To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution.

    • Vortex briefly.

    • Add 200 µL of cold ACN with 0.1% formic acid.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

LC-MS/MS Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Sch 58053: [Precursor Ion] > [Product Ion]

      • This compound: [Precursor Ion + 4] > [Product Ion]

    • Optimize collision energy and other MS parameters for maximum signal intensity.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Calibration Calibration Curve Ratio->Calibration Quantify Quantify Analyte Concentration Calibration->Quantify Signaling_Pathway_Rationale cluster_analyte Analyte (Sch 58053) cluster_is Internal Standard (this compound) cluster_quantification Accurate Quantification Analyte_Sample Analyte in Sample Analyte_Loss Variable Loss during Prep Analyte_Sample->Analyte_Loss Analyte_Signal Variable MS Signal Analyte_Loss->Analyte_Signal Ratio Peak Area Ratio (Analyte / IS) Remains Constant Analyte_Signal->Ratio IS_Added Known Amount of IS Added IS_Loss Identical Loss during Prep IS_Added->IS_Loss IS_Signal Identical MS Signal Variation IS_Loss->IS_Signal IS_Signal->Ratio

Safety Operating Guide

Proper Disposal Procedures for Sch 58053-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of a Novel Research Compound

The proper disposal of Sch 58053-d4, a deuterated analog of the potent A₂A adenosine (B11128) receptor antagonist SCH 58261, is a critical component of laboratory safety and environmental responsibility. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are established based on the known properties of its parent compound, SCH 58261, and standard best practices for the handling and disposal of bioactive small molecules in a research environment. Adherence to these procedures is essential to mitigate risks to personnel and prevent environmental contamination.

Compound Data Summary

For the purposes of safe handling and disposal, the properties of this compound can be considered analogous to its non-deuterated parent compound, SCH 58261. The primary distinction lies in their respective molecular weights.

PropertyData for SCH 58261 (Parent Compound)
Chemical Name 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidin-5-amine
Molecular Formula C₁₈H₁₅N₇O
Molecular Weight 345.36 g/mol
Solubility Readily soluble in Dimethyl Sulfoxide (DMSO).
Storage Conditions Store at room temperature.
Biological Activity A potent and highly selective antagonist of the A₂A adenosine receptor.

Step-by-Step Disposal Protocol for this compound

The following procedural guidance is designed to ensure the safe and compliant disposal of this compound and all associated contaminated materials.

1. Waste Segregation and Containment:

  • Solid Waste: All solid materials contaminated with this compound must be collected in a designated, leak-proof hazardous waste container. This includes any residual or expired neat compound, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, and single-use laboratory consumables like weigh papers, pipette tips, and vials. The container must be constructed from a material chemically resistant to the compound and any solvents in use.

  • Liquid Waste: All liquid waste containing this compound, including stock solutions, experimental media, and the initial rinsate from decontaminating glassware, must be collected in a separate, leak-proof hazardous waste container. It is imperative to avoid mixing this waste with other, incompatible waste streams. As a general rule, halogenated and non-halogenated solvent wastes should be kept separate.[4]

  • Sharps Waste: Any sharps, such as needles, syringes, or glass Pasteur pipettes, that are contaminated with this compound must be disposed of in a designated, puncture-resistant, and leak-proof sharps container.

2. Comprehensive Labeling of Waste Containers:

  • Every hazardous waste container must be explicitly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • The label must also detail the major chemical constituents and their approximate percentages, including any solvents.

  • The date on which waste was first introduced into the container must be clearly recorded on the label.

3. Interim Storage of Hazardous Waste:

  • Hazardous waste containers should be stored in a designated satellite accumulation area within the laboratory.

  • Containers must remain securely closed at all times, except when waste is being added.

  • To mitigate the risk of spills, all waste containers must be placed in secondary containment.

  • Ensure that the waste is segregated from any incompatible materials.

4. Final Disposal and Institutional Procedures:

  • When a waste container is full, or after a predetermined accumulation time as per your institution's policy, you must arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

  • Strictly follow your institution's specific protocols for requesting a hazardous waste pickup. Under no circumstances should this type of chemical waste be disposed of via sinks or in the regular trash.[1][4]

5. Decontamination of Reusable Glassware:

  • Glassware that has been in contact with this compound can be decontaminated for reuse.

  • Begin by rinsing the glassware with a suitable solvent that is known to dissolve the compound, such as DMSO, followed by a rinse with ethanol (B145695) or acetone.

  • The initial solvent rinse (rinsate) must be collected and disposed of as hazardous liquid waste.

  • Following this initial decontamination, the glassware can typically be cleaned using standard laboratory detergents and water.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Unused compound, contaminated PPE, lab supplies) Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Liquid_Waste Liquid Waste (Stock solutions, experimental media) Collect_Liquid Collect in Labeled Hazardous Waste Container Liquid_Waste->Collect_Liquid Sharps_Waste Sharps Waste (Contaminated needles, pipettes) Collect_Sharps Collect in Puncture-Resistant Sharps Container Sharps_Waste->Collect_Sharps Store_Waste Store in Designated Satellite Accumulation Area (Secondary Containment, Closed) Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Sharps->Store_Waste EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store_Waste->EHS_Pickup Final_Disposal Compliant Disposal by Licensed Facility EHS_Pickup->Final_Disposal

Caption: Disposal workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。